2,5-Dimethylchroman-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUMQFDXKKRKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical and spectroscopic data for the characterization of the final product. The information is structured to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.
Introduction
Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties have made them attractive scaffolds for the development of new therapeutic agents. The substituent pattern on the chroman-4-one ring system plays a crucial role in determining its biological activity. This guide focuses specifically on this compound, providing a detailed account of its synthesis and a thorough analysis of its structural and spectroscopic properties.
Synthesis of this compound
The most plausible and widely employed method for the synthesis of 2-substituted chroman-4-ones is the intramolecular Michael addition of a chalcone precursor. This approach involves a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by cyclization.
Proposed Synthetic Pathway:
The synthesis of this compound can be achieved by the reaction of 2'-hydroxy-5'-methylacetophenone with acetaldehyde in the presence of a base, leading to the formation of an intermediate chalcone, which then undergoes intramolecular cyclization.
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is a proposed method based on established procedures for the synthesis of analogous chroman-4-ones.
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Chalcone Formation and Cyclization:
-
In a round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Cool the mixture in an ice bath and add acetaldehyde (1.1-1.5 equivalents) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, neutralize the mixture with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | Expected to be a solid or oil |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | d | 1H | H-6 |
| ~7.2 - 7.3 | dd | 1H | H-7 |
| ~6.9 - 7.0 | d | 1H | H-8 |
| ~4.5 - 4.6 | m | 1H | H-2 |
| ~2.8 - 2.9 | dd | 1H | H-3a |
| ~2.6 - 2.7 | dd | 1H | H-3b |
| ~2.3 - 2.4 | s | 3H | 5-CH₃ |
| ~1.5 - 1.6 | d | 3H | 2-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 - 193 | C-4 (C=O) |
| ~160 - 161 | C-8a |
| ~136 - 137 | C-6 |
| ~128 - 129 | C-5 |
| ~126 - 127 | C-7 |
| ~121 - 122 | C-4a |
| ~117 - 118 | C-8 |
| ~75 - 76 | C-2 |
| ~45 - 46 | C-3 |
| ~20 - 21 | 5-CH₃ |
| ~20 - 21 | 2-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1680 - 1690 | C=O (ketone) stretching |
| ~1600, ~1470 | C=C (aromatic) stretching |
| ~1250 - 1300 | C-O (ether) stretching |
| ~2850 - 3000 | C-H (aliphatic) stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 176 | [M]⁺ (Molecular ion) |
| 161 | [M - CH₃]⁺ |
| 133 | [M - CH₃ - CO]⁺ |
| 121 | Retro-Diels-Alder fragmentation |
Experimental Workflow and Logic
The synthesis and characterization process follows a logical workflow designed to ensure the successful preparation and verification of the target compound.
Caption: Workflow for the synthesis and characterization.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data offer a reliable reference for the structural elucidation of the target molecule. This information is intended to facilitate the work of researchers in academic and industrial settings who are exploring the potential of chroman-4-one derivatives in drug discovery and development. Further experimental validation of the proposed protocols and spectral data is encouraged.
Unveiling 2,5-Dimethylchroman-4-one: A Technical Guide to Its Synthesis and Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone family. While the chroman-4-one scaffold is prevalent in a variety of natural products exhibiting significant biological activities, extensive literature searches have not identified this compound as a naturally occurring compound. This technical guide consolidates the current understanding of this molecule, focusing on a proposed synthetic pathway, its physicochemical properties, and the potential for biological activity based on related structures. The absence of known natural sources underscores the importance of chemical synthesis for obtaining this compound for further research and development.
Natural Sources and Isolation
Comprehensive searches of scientific databases and literature have yielded no evidence of this compound being isolated from natural sources such as plants, fungi, or bacteria. The chroman-4-one core structure is a common motif in a wide array of natural products, many of which possess interesting pharmacological properties.[1] However, the specific 2,5-dimethyl substitution pattern has not been reported in any naturally derived chromanone to date. This indicates that access to this compound for research purposes is currently reliant on synthetic chemistry.
Proposed Synthesis of this compound
Given the absence of natural sources, the synthesis of this compound is of primary importance for its investigation. Based on established methods for the synthesis of substituted chroman-4-ones, a plausible and efficient route involves the intramolecular oxa-Michael addition reaction. A general and widely applicable method is the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde or ketone.
A proposed synthetic protocol for this compound is detailed below. This method is adapted from general procedures for the synthesis of 2-alkyl-chroman-4-ones.[2]
Experimental Protocol: Synthesis via Intramolecular Oxa-Michael Addition
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Acetone
-
Pyrrolidine (or another suitable base like Diisopropylamine - DIPA)
-
Toluene (or Ethanol for microwave-assisted synthesis)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and heptane (or hexane) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in toluene.
-
Addition of Reagents: Add an excess of acetone (e.g., 10 equivalents) and pyrrolidine (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, 10% NaOH solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to afford pure this compound.
Note: Microwave-assisted synthesis can be an alternative to conventional heating, potentially reducing reaction times and improving yields. In this case, ethanol can be used as the solvent, and the mixture is heated in a microwave reactor at a specified temperature and time.[2]
Proposed Synthesis Workflow
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 69687-87-2 | [3] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |
| Molecular Weight | 176.21 g/mol | [1] |
| Boiling Point | 305.3 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/mL | [1] |
Spectroscopic Data:
Potential Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of chroman-4-ones is known for a wide range of pharmacological effects. Many synthetic and naturally occurring chromanones exhibit anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
For example, various substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases.[2] Other derivatives have shown cytotoxic activity against various cancer cell lines.[5]
The structural similarity of this compound to these bioactive molecules suggests that it could be a valuable candidate for biological screening programs. Its synthesis would enable the exploration of its potential as a therapeutic agent.
The following diagram illustrates a general logical relationship for the investigation of novel chroman-4-one derivatives like this compound.
Conclusion
This compound is a synthetic compound with potential for biological activity, although it has not been reported from natural sources. The synthetic route via intramolecular oxa-Michael addition provides a reliable method for its preparation. Further research into the biological properties of this molecule is warranted, given the diverse activities of other members of the chroman-4-one family. This technical guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound for potential applications in drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,5-Dimethylchroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylchroman-4-one, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on predicted values derived from established spectroscopic principles and data from closely related analogs. The information herein serves as a valuable resource for the identification, characterization, and further investigation of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects in similar chromanone systems and established fragmentation patterns of ketones.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 (predicted) | d | 1H | H-6 |
| ~6.9 (predicted) | d | 1H | H-8 |
| ~6.8 (predicted) | t | 1H | H-7 |
| ~4.5 (predicted) | q | 1H | H-2 |
| ~2.8-2.6 (predicted) | m | 2H | H-3 |
| ~2.3 (predicted) | s | 3H | 5-CH₃ |
| ~1.5 (predicted) | d | 3H | 2-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 (predicted) | C-4 (C=O) |
| ~161 (predicted) | C-8a |
| ~136 (predicted) | C-6 |
| ~128 (predicted) | C-5 |
| ~121 (predicted) | C-4a |
| ~118 (predicted) | C-8 |
| ~117 (predicted) | C-7 |
| ~78 (predicted) | C-2 |
| ~45 (predicted) | C-3 |
| ~21 (predicted) | 2-CH₃ |
| ~15 (predicted) | 5-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 (predicted) | Medium | Aromatic C-H Stretch |
| ~2970 (predicted) | Medium | Aliphatic C-H Stretch |
| ~1680 (predicted) | Strong | C=O Stretch (Ketone) |
| ~1600, 1470 (predicted) | Medium-Strong | Aromatic C=C Stretch |
| ~1250 (predicted) | Strong | Aryl-O-Alkyl Ether C-O Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 176 | Moderate | [M]⁺ (Molecular Ion) |
| 161 | High | [M - CH₃]⁺ |
| 133 | High | [M - C₃H₇]⁺ (from cleavage of the heterocyclic ring) |
| 121 | High | [C₈H₉O]⁺ (from Retro-Diels-Alder reaction) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemistry laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is typically set to 12 ppm, with a relaxation delay of 1 second and an acquisition time of 4 seconds. For ¹³C NMR, a spectral width of 240 ppm is used, with a relaxation delay of 2 seconds and an acquisition time of 1 second. Proton-decoupled spectra are typically acquired for ¹³C NMR to simplify the spectrum to single lines for each carbon environment.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound is ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent like dichloromethane, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS). Electron ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Physical and chemical properties of 2,5-Dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. Chromanones are prevalent scaffolds in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its synthesis and biological significance. Due to the limited specific data on this particular isomer, information from closely related analogs, particularly 2,6-dimethylchroman-4-one, is included for comparative purposes where relevant. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. While some experimental data is available, certain properties are predicted or inferred from closely related structures due to a lack of specific experimental reports.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [Arkivoc, 2001, (xi), 74-79] |
| Molecular Weight | 176.21 g/mol | [Arkivoc, 2001, (xi), 74-79] |
| CAS Number | 69687-87-2 | N/A |
| Appearance | Crystalline solid (for the 2,6-isomer) | [Arkivoc, 2001, (xi), 74-79] |
| Melting Point | Not available | |
| Boiling Point | 305.3 ± 42.0 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.1 ± 0.1 g/mL (Predicted) | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate. | General chemical principles |
Spectral Data
Table 2.1: ¹H NMR Spectral Data of (S)-2,6-dimethylchroman-4-one (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | s | 1H | H-5 |
| 7.26 | d, J = 8.5 Hz | 1H | H-7 |
| 6.84 | d, J = 8.5 Hz | 1H | H-8 |
| 4.50-4.56 | m | 1H | H-2 |
| 2.62-2.65 | m | 2H | H-3 |
| 2.28 | s | 3H | 6-CH₃ |
| 1.48 | d, J = 6 Hz | 3H | 2-CH₃ |
Source: Arkivoc, 2001, (xi), 74-79
Table 2.2: ¹³C NMR Spectral Data of (S)-2,6-dimethylchroman-4-one (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 192.66 | C-4 |
| 159.69 | C-8a |
| 136.97 | C-6 |
| 130.53 | C-5 |
| 126.43 | C-7 |
| 120.34 | C-4a |
| 117.58 | C-8 |
| 74.15 | C-2 |
| 44.57 | C-3 |
| 20.91 | 6-CH₃ |
| 20.31 | 2-CH₃ |
Source: Arkivoc, 2001, (xi), 74-79
Table 2.3: IR Spectral Data of (S)-2,6-dimethylchroman-4-one
| Wavenumber (cm⁻¹) | Interpretation |
| 1682 | C=O (carbonyl) stretch |
| 1621, 1576 | Aromatic C=C stretch |
Source: Arkivoc, 2001, (xi), 74-79
Synthesis of Chroman-4-ones
A general and efficient method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. This can be effectively carried out using microwave irradiation.
A specific asymmetric synthesis for (S)-2,6-dimethylchroman-4-one has been described, which could likely be adapted for the synthesis of this compound by using the appropriate starting materials. The key step in this reported synthesis is an intramolecular Mitsunobu cyclization.
Experimental Workflow for the Asymmetric Synthesis of (S)-2,6-Dimethylchroman-4-one
Detailed Methodologies:
-
Step 1: Weinreb Amide Formation: Commercially available ethyl (R)-3-hydroxybutyrate is first protected as its tert-butyldimethylsilyl (TBS) ether. This is achieved by reacting it with TBSCl in the presence of imidazole. The resulting protected ester is then converted to the corresponding Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and trimethylaluminum. [Arkivoc, 2001, (xi), 74-79]
-
Step 2: Ketone Formation: The Weinreb amide is treated with the lithium salt of 2-bromo-4-methylphenol (prepared by reacting 2-bromo-4-methylphenol with n-butyllithium) to yield the desired ketone. [Arkivoc, 2001, (xi), 74-79]
-
Step 3: Deprotection: The TBS protecting group is removed from the ketone using a mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) in a mixture of THF and water to afford the corresponding alcohol. [Arkivoc, 2001, (xi), 74-79]
-
Step 4: Intramolecular Mitsunobu Cyclization: The final step involves an intramolecular cyclization of the alcohol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to yield (S)-2,6-dimethylchroman-4-one. [Arkivoc, 2001, (xi), 74-79]
Biological Activities and Potential Applications
While specific biological studies on this compound are limited, the broader class of chroman-4-ones has been extensively investigated and shown to possess a wide range of pharmacological activities. These findings suggest potential areas of investigation for this compound.
4.1. Antimicrobial Activity
Chroman-4-one derivatives have demonstrated significant antibacterial and antifungal properties. [Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives, 2025] Studies on various substituted chromanones have shown activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. [Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives, 2025] The antimicrobial potential of these compounds makes them interesting candidates for the development of new anti-infective agents.
4.2. Cytotoxic and Anti-Cancer Activity
The chromanone scaffold is a constituent of many natural products with known cytotoxic and anti-cancer properties. [Chromanone derivatives: Evaluating selective anticancer activity across human cell lines, 2025] Synthetic chromanone derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). [Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells, N.D.] Some of these compounds have been shown to induce apoptosis in cancer cells. [Chromanone derivatives: Evaluating selective anticancer activity across human cell lines, 2025] The mechanism of action for some chromanones as anti-cancer agents involves the inhibition of enzymes like SIRT2, which leads to the hyperacetylation of α-tubulin and subsequent inhibition of tumor growth. [Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells, N.D.]
4.3. Anti-inflammatory Activity
Chromanones have been investigated for their anti-inflammatory effects. [Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms, 2019] The anti-inflammatory mechanism of some chromone derivatives involves the inhibition of pro-inflammatory mediators. For instance, some chromones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. [Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms, 2019] The inhibition of signaling pathways such as the p38α mitogen-activated protein kinase (MAPK) cascade has been identified as a mechanism for the anti-inflammatory action of certain chromen-4-one derivatives. [Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses, N.D.]
Signaling Pathway: Potential Anti-inflammatory Mechanism of Chromanone Derivatives
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this isomer is currently sparse, the known biological activities of related chromanones, including antimicrobial, cytotoxic, and anti-inflammatory effects, provide a strong rationale for further investigation. The synthetic route to the closely related 2,6-isomer offers a viable starting point for the preparation of this compound to enable detailed biological evaluation. This technical guide consolidates the available information and highlights the areas where further research is needed to fully elucidate the chemical and biological profile of this promising compound. Future studies should focus on obtaining precise physicochemical data, detailed spectral characterization, and a thorough investigation of its pharmacological properties and mechanisms of action.
Biological activity of novel chroman-4-one scaffolds
An In-depth Technical Guide on the Biological Activity of Novel Chroman-4-One Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1][2][3] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring, a feature that distinguishes it from chromones by the absence of a C2-C3 double bond, leading to significant variations in biological effects.[2][4][5] This technical guide provides a comprehensive overview of the recent advancements in the biological activities of novel chroman-4-one scaffolds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.
Biological Activities of Chroman-4-One Scaffolds
The versatility of the chroman-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[1][2] Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in various therapeutic areas.
Anticancer Activity
Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting antiproliferative effects against various cancer cell lines.[6][7][8][9]
A notable mechanism of action for some chroman-4-one derivatives is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[8][10] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[10] Studies have shown that certain 2-alkyl-substituted chroman-4-ones are potent and selective SIRT2 inhibitors with IC50 values in the low micromolar range.[10][11] These compounds have demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating with their SIRT2 inhibition potency.[8][11] Furthermore, some 3-benzylidene chroman-4-one analogs have been shown to induce apoptosis and increase the sub-G0/G1 cell cycle populations in MCF-7 cells.[9]
Below is a summary of the reported anticancer activities of selected chroman-4-one derivatives.
Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-ones | 60 Human Tumor Cell Lines | GI50 | Varies | [6][7] |
| 2-Alkyl-chroman-4-ones | MCF-7 (Breast), A549 (Lung) | IC50 (SIRT2 Inhibition) | Low µM | [8][11] |
| 3-Benzylidene chroman-4-one analogs (47e, 50e, 52e, 57e, 61e) | MCF-7 (Breast) | Antiproliferative | Effective | [9] |
| Trisubstituted 2-alkyl-chroman-4-ones | - | IC50 (SIRT2 Inhibition) | Low µM | [11] |
Signaling Pathway: SIRT2 Inhibition by Chroman-4-ones
Caption: SIRT2 inhibition by chroman-4-one derivatives.
Anti-inflammatory Activity
Novel chroman-4-one scaffolds have demonstrated significant anti-inflammatory properties.[12][13] Their mechanism of action often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[13][14]
For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[12][14] Similarly, 4-ferrocenylchroman-2-one derivatives have exhibited potent inhibitory effects on the production of NO, IL-6, and TNF-α in RAW 264.7 macrophages, with their mechanism linked to the inhibition of the NF-κB and MAPK signaling pathways.[13]
Table 2: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| 2-phenethyl)chromone derivatives | NO production inhibition in RAW264.7 cells | IC50 | 7.0–12.0 µM | [15] |
| 2-phenyl-4H-chromen-4-one (compound 8) | LPS-induced NO release in RAW264.7 cells | Inhibition at 20 µM | Strong | [14] |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | LPS-induced NO production in RAW 264.7 cells | IC50 | Potent | [13] |
| Homoisoflavanones (3-benzylidene-4-chromanone type) | Croton oil-induced auricular dermatitis in mice | Edema Inhibition | Dose-dependent | [16] |
Signaling Pathway: TLR4/MAPK Inhibition by Chroman-4-ones
Caption: Inhibition of the TLR4/MAPK pathway by chroman-4-ones.
Antimicrobial Activity
The increasing prevalence of microbial resistance necessitates the discovery of new antimicrobial agents. Chroman-4-one and homoisoflavonoid derivatives have shown promising activity against a range of pathogenic microorganisms.[4][17]
Studies have evaluated these compounds against bacteria such as Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella enteritidis, and fungi including Candida albicans, C. tropicalis, and Aspergillus flavus.[4][17] The antimicrobial activity is typically quantified by the minimum inhibitory concentration (MIC), determined using methods like the microdilution technique.[4][17] Structure-activity relationship studies have indicated that substituents play a crucial role; for example, adding alkyl or aryl carbon chains at the 7-hydroxyl group can reduce antimicrobial activity, while methoxy groups at the meta position of the B-ring in homoisoflavanoids can enhance it.[4][17]
Table 3: Antimicrobial Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one (1) | S. epidermidis, P. aeruginosa | 128 | [4] |
| 7-Hydroxychroman-4-one (1) | S. enteritidis | 256 | [4] |
| 7-Hydroxychroman-4-one (1) | Candida spp., N. glabratus | 64 | [4] |
| 7-Methoxychroman-4-one (2) | S. epidermidis, P. aeruginosa | 128 | [4] |
| 7-Methoxychroman-4-one (2) | S. enteritidis | 256 | [4] |
| 7-Methoxychroman-4-one (2) | Candida spp., N. glabratus | 64 | [4] |
| 2-n-heptyl-7-OH-4-chromanol (4c) | Gram-positive bacteria | 12.5–25 | [18] |
| 2-n-nonyl-7-OH-4-chromanol (4d) | Gram-positive bacteria | 25–50 | [18] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination via microdilution.
Antioxidant Activity
Several chroman-4-one analogs have been identified as potent antioxidant compounds, capable of scavenging free radicals.[2][9] According to structure-activity relationship (SAR) studies, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl, amines, aromatic moieties, and benzylidene can yield compounds with antioxidant activity comparable to standards like Vitamin E and Trolox.[2] The antioxidant potential is often evaluated using spectrophotometric methods to determine free radical scavenging capacity.[9]
Table 4: Antioxidant Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| 3-benzylidene chroman-4-one analogs | Free radical scavenging | Exhibited activity | [9] |
| 3-benzylidene chroman-4-one analogs | Total antioxidant capacity | Exhibited activity | [9] |
| C-2 and C-3 substituted analogs | - | Potent, comparable to Vitamin E | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of chroman-4-one scaffolds.
Anticancer Activity Assays
1. Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, chroman-4-one compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the chroman-4-one compounds and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay) This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
-
Materials: RAW 264.7 macrophage cells, 96-well plates, LPS, chroman-4-one compounds, Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the chroman-4-one compounds for 1 hour.[14]
-
Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce NO production.[14]
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B, to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Antimicrobial Activity Assays
1. Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][17]
-
Materials: 96-well microplates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), chroman-4-one compounds, positive control antibiotic/antifungal.
-
Protocol:
-
Prepare a two-fold serial dilution of the chroman-4-one compounds in the broth medium directly in the 96-well plates.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
Chroman-4-one scaffolds represent a highly versatile and privileged platform in the field of drug discovery. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential. Future research should continue to explore the vast chemical space of chroman-4-one derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for advancing these promising scaffolds from preclinical studies to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
In Silico Modeling of Chroman-4-one Derivative Interactions: A Technical Guide
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the in silico modeling of chroman-4-one derivatives. It covers data from molecular docking studies, detailed experimental protocols for in vitro validation, and visualization of relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from in silico and in vitro studies of representative chroman-4-one derivatives, showcasing their interactions with various biological targets.
Table 1: SIRT2 Inhibition Data for Chroman-4-one Derivatives
| Compound Name | Target | In Vitro Activity (IC50) | In Silico Data (Docking Score) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | Not Reported | [1][2] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 µM | Not Reported | [2] |
Table 2: MDM2 Inhibition Data for 2-Phenylchroman-4-one Derivatives
| Compound Name/ID | Target | In Vitro Activity (K_i or IC50) | In Silico Data (Docking Score) | Reference |
| Representative 2-phenylchroman-4-one derivative (7h) | MDM2 | K_i = 13.66 µM | Not Reported | |
| AO-022/43452814 | MDM2 | K_i = 3.2 µM | Not Reported | [3] |
| AG-690/37072075 | MDM2 | K_i = 8.5 µM | Not Reported | [3] |
| AO-476/43250177 | MDM2 | K_i = 9.5 µM | Not Reported | [3] |
Table 3: Sigma Receptor Binding Affinity for Chromen-4-one Derivatives
| Compound Name | Target | In Vitro Activity (K_i) | Selectivity (σ1/σ2) | In Silico Data (Docking Score) | Reference |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 Receptor | 27.2 nM | 28 | Not Reported | [4] |
| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ1 Receptor | 19.6 nM | Not Reported | Not Reported |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of chroman-4-one derivatives.
In Silico Molecular Docking Protocol (General)
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., SIRT2, MDM2, Sigma-1 receptor) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDockTools.[5]
-
-
Ligand Preparation:
-
The 3D structure of the chroman-4-one derivative is generated using chemical drawing software (e.g., ChemDraw) and optimized for its lowest energy conformation.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein.
-
Docking is performed using software such as AutoDock Vina, GOLD, or MOE-dock.[6] These programs explore various conformations and orientations of the ligand within the protein's active site.
-
The binding affinity is estimated using a scoring function, which calculates the free energy of binding (e.g., in kcal/mol).
-
-
Analysis of Results:
-
The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
The docking scores of different derivatives are compared to predict their relative binding affinities.
-
In Vitro SIRT2 Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the deacetylase activity of the SIRT2 enzyme.
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter).
-
NAD+ (SIRT2 co-substrate).
-
Developer solution (to stop the reaction and generate a fluorescent signal).
-
Assay buffer.
-
Test compounds (chroman-4-one derivatives) dissolved in DMSO.
-
384-well plates.
-
-
Assay Procedure:
-
A solution of the SIRT2 enzyme and the fluorogenic substrate is added to the wells of a 384-well plate.
-
The test compounds are added to the wells at various concentrations.
-
The reaction is initiated by adding NAD+.
-
The plate is incubated at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
The developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.
-
The fluorescence intensity is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
In Vitro MDM2-p53 Interaction Assay (AlphaLISA)
This is a homogeneous (no-wash) assay used to measure the inhibition of the MDM2-p53 protein-protein interaction.[8]
-
Reagents and Materials:
-
GST-tagged recombinant MDM2 protein.
-
FLAG-tagged recombinant p53 protein.
-
Glutathione (GSH) donor beads.
-
Anti-FLAG acceptor beads.
-
Assay buffer.
-
Test compounds dissolved in DMSO.
-
384-well plates.
-
-
Assay Procedure:
-
The test compounds are added to the wells of a 384-well plate at various concentrations.
-
A mixture of GST-tagged MDM2 and FLAG-tagged p53 is added to the wells.
-
The plate is incubated to allow for the interaction between MDM2 and p53.
-
A mixture of GSH donor beads and anti-FLAG acceptor beads is added to the wells.
-
The plate is incubated in the dark to allow the beads to bind to their respective tags.
-
-
Data Analysis:
-
The plate is read on an AlphaScreen-compatible plate reader. In the presence of an MDM2-p53 interaction, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
The IC50 or K_i value is determined by measuring the decrease in signal in the presence of the inhibitor.[3][8]
-
In Vitro Sigma-1 Receptor Binding Assay (Radioligand Competition)
This assay measures the affinity of a compound for the sigma-1 receptor by its ability to compete with a radiolabeled ligand.[9][10]
-
Reagents and Materials:
-
Assay Procedure:
-
The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (K_i) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of chroman-4-one derivatives.
General Workflow for In Silico Drug Discovery
Caption: A general workflow for in silico drug discovery and experimental validation.
Simplified p53-MDM2 Signaling Pathway
Caption: Inhibition of MDM2 by chroman-4-ones leads to p53 activation.
SIRT2 and its Role in Cellular Processes
Caption: SIRT2 inhibition by chroman-4-ones affects tubulin and histone acetylation.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-Based and Docking-Based Virtual Screening of MDM2 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand binding mode prediction by docking: Mdm2/Mdmx inhibitors as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct mechanism of action studies for 2,5-Dimethylchroman-4-one are not extensively available in the public domain. This guide provides a detailed overview of the known mechanisms of action for structurally related chroman-4-one derivatives, with a focus on Sirtuin 2 (SIRT2) inhibition, to infer a potential mechanism for this compound.
Introduction
Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, serves as a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is dictated by the substitution patterns on the chroman-4-one framework.[3] While the specific molecular mechanisms of this compound have yet to be fully elucidated, research on analogous compounds has identified key cellular targets and signaling pathways. This technical guide will provide an in-depth analysis of these mechanisms, with a primary focus on the well-documented inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.
Known Molecular Targets of Chroman-4-one Derivatives
Research has identified several molecular targets for various substituted chroman-4-one derivatives:
-
Sirtuin 2 (SIRT2): A number of chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer.[4]
-
Pteridine Reductase 1 (PTR1): Certain chroman-4-one analogues have shown inhibitory activity against PTR1 in parasitic protozoa such as Trypanosoma brucei and Leishmania, making them potential candidates for anti-parasitic drug development.[5]
-
HOG1 Kinase and Fructose-bisphosphate aldolase (FBA1): In the context of antifungal activity, some chroman-4-ones are suggested to target the HOG1 kinase and FBA1 proteins in Candida albicans, which are crucial for the fungus's virulence and survival.[2]
-
Topoisomerase Enzymes: Some chromone derivatives, which are structurally related to chroman-4-ones, have been suggested to exert their cytotoxic effects through the inhibition of topoisomerase enzymes.[6]
-
Carbonic Anhydrase IX and XII: Sulfonamide-containing chromone derivatives have demonstrated inhibitory activity against these two cancer-related enzymes.[6]
In-depth Analysis: SIRT2 Inhibition by Chroman-4-one Derivatives
The most detailed mechanistic information for chroman-4-one derivatives comes from studies on their role as SIRT2 inhibitors. SIRT2 is a NAD+-dependent deacetylase that targets both histone and non-histone proteins, playing a role in cell cycle regulation and tumorigenesis.[4]
Quantitative Data: Inhibitory Activity of Substituted Chroman-4-ones against Sirtuins
The following table summarizes the in vitro inhibitory activity of a series of substituted chroman-4-one derivatives against human SIRT1, SIRT2, and SIRT3. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).
| Compound | Substituents | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| 1a | 8-bromo-6-chloro-2-pentyl | >200 | 4.5 | >200 |
| 1b | 2-pentyl | >200 | >200 | >200 |
| 1f | 6-chloro-2-pentyl | >200 | 79 | >200 |
| 1g | 6-nitro-2-pentyl | >200 | 52 | >200 |
| 1h | 6-methoxy-2-pentyl | >200 | >200 | >200 |
| (-)-1a | (S)-8-bromo-6-chloro-2-pentyl | >200 | 1.5 | >200 |
| (+)-1a | (R)-8-bromo-6-chloro-2-pentyl | >200 | 4.5 | >200 |
| 3a | 8-bromo-6-chloro-2-pentyl (chromone) | >200 | 5.5 | >200 |
Data extracted from Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7063–7073.[4]
The data indicates that substituents on the aromatic ring are crucial for inhibitory activity, with the unsubstituted 2-pentylchroman-4-one (1b ) showing no activity. The 8-bromo-6-chloro-2-pentyl derivative (1a ) demonstrates potent and selective inhibition of SIRT2. Notably, the (-)-enantiomer of 1a is a more potent inhibitor than the (+)-enantiomer.
Experimental Protocols: In Vitro Sirtuin Inhibition Assay
The following is a detailed methodology for determining the in vitro inhibitory activity of chroman-4-one derivatives against sirtuins, based on the protocol described by Jung et al. (2012).[4]
Objective: To determine the IC50 values of test compounds against human SIRT1, SIRT2, and SIRT3.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluor de Lys-SIRT2 deacetylase substrate (for SIRT2) or equivalent fluorescent substrates for SIRT1 and SIRT3.
-
NAD+.
-
Developer reagent.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Test compounds (chroman-4-one derivatives) dissolved in DMSO.
-
96-well microplates (black, flat-bottom).
-
Microplate reader capable of fluorescence measurement.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme Reaction:
-
In each well of the 96-well plate, add the assay buffer, the fluorescent substrate, and NAD+.
-
Add the test compound solution to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without the enzyme as a background control.
-
Initiate the reaction by adding the sirtuin enzyme to all wells except the background control.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Development: Stop the enzymatic reaction by adding the developer reagent to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Second Incubation: Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow the development reaction to complete.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for the Fluor de Lys substrate).
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
The following diagram illustrates a simplified signaling pathway involving SIRT2 and the putative effect of inhibition by a chroman-4-one derivative. SIRT2 is known to deacetylate several substrates, including α-tubulin, which is involved in microtubule dynamics and cell cycle regulation.
Caption: Simplified SIRT2 signaling pathway and its inhibition by a chroman-4-one derivative.
The diagram below outlines the key steps in the experimental workflow for determining the SIRT2 inhibitory activity of test compounds.
Caption: Experimental workflow for the in vitro SIRT2 inhibition assay.
Other Potential Mechanisms of Action
While SIRT2 inhibition is a well-documented mechanism, other potential pathways for chroman-4-one derivatives should be considered.
Pteridine Reductase 1 (PTR1) Inhibition
Some chroman-4-one derivatives have been shown to inhibit PTR1, an enzyme essential for the survival of certain parasites. This inhibition disrupts the folate salvage pathway in these organisms. The mechanism likely involves the binding of the chroman-4-one scaffold to the active site of the enzyme, preventing the binding of its natural substrate.[5]
Antifungal Mechanisms
Molecular modeling studies on the antifungal activity of chroman-4-ones suggest potential inhibition of key fungal proteins. For instance, in Candida albicans, these compounds may target HOG1 kinase, a component of the high osmolarity glycerol (HOG) signaling pathway, and Fructose-bisphosphate aldolase (FBA1), an enzyme involved in glycolysis.[2] Disruption of these pathways would impair the fungus's ability to respond to stress and to generate energy, respectively.
Conclusion
The chroman-4-one scaffold represents a versatile platform for the development of therapeutic agents with diverse mechanisms of action. While the specific molecular targets of this compound remain to be definitively identified, the extensive research on structurally related derivatives provides valuable insights into its potential biological activities. The well-established role of substituted chroman-4-ones as potent and selective SIRT2 inhibitors offers a compelling hypothesis for one of its primary mechanisms, with potential applications in oncology and neurodegenerative diseases. Further research, including target identification and validation studies, is necessary to fully elucidate the mechanism of action of this compound and to realize its therapeutic potential.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Metabolites: A Prolific Source for the Discovery of Chroman-4-ones
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel bioactive compounds has increasingly turned towards the vast and largely untapped chemical diversity of the fungal kingdom. Among the myriad of secondary metabolites produced by fungi, chroman-4-ones have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery of chroman-4-ones from fungal sources, detailing their isolation, characterization, and biological activities. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Introduction to Chroman-4-ones
Chroman-4-ones are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] This core structure allows for a wide range of substitutions, leading to a vast diversity of derivatives with varied biological activities. While plants have been a traditional source of these compounds, fungi, particularly endophytic and marine-derived species, are now being recognized as a rich and underexplored reservoir of novel chroman-4-one structures.[2][3] These fungal metabolites have demonstrated a spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, making them attractive candidates for further investigation and development.[2][4]
Fungal Sources of Chroman-4-ones
A variety of fungal genera have been identified as producers of chroman-4-one derivatives. Notably, species from the genera Penicillium, Aspergillus, Diaporthe, and Fusarium have yielded a number of interesting compounds.
Penicillium Species
The genus Penicillium is a well-known source of bioactive secondary metabolites. Recent studies have led to the isolation of novel chroman-4-ones from endophytic strains of Penicillium chrysogenum.[2][5] For instance, Penicichromanone A and Penicichromanone B were isolated from P. chrysogenum obtained from the bark of Eucommia ulmoides.[2] Furthermore, mutant strains of Penicillium oxalicum have been shown to produce dimeric chromanone derivatives.[6]
Aspergillus Species
Endophytic Aspergillus species have also been a fruitful source of new chromone derivatives. Aspergione A, a new chromone derivative, was isolated from a mangrove endophytic fungus, Aspergillus sp. GXNU-B1.[7]
Diaporthe Species
The mangrove endophytic fungus Diaporthe phaseolorum has yielded several chroman-4-one derivatives, including Diaporchromanone A, B, C, and D.[8] These compounds are notable for being 3-substituted chroman-4-one analogues.[8]
Fusarium Species
The fungus Fusarium equiseti is known to produce Fusarochromanone, a chroman-4-one with a unique amino acid-bearing side chain.[9] This highlights the structural diversity of chroman-4-ones that can be found in different fungal genera.
Isolation and Characterization of Fungal Chroman-4-ones
The discovery of new chroman-4-ones from fungal sources relies on a systematic workflow encompassing fermentation, extraction, and purification, followed by rigorous structural elucidation.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of chroman-4-ones from fungal metabolites.
Caption: General workflow for the discovery of fungal chroman-4-ones.
Experimental Protocols
1. Fungal Culture and Fermentation:
The fungal strain of interest is typically cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a sufficient amount of mycelium.[10] For large-scale production of secondary metabolites, the fungus is then grown in a liquid fermentation medium, for example, Potato Dextrose Broth (PDB), under specific temperature and agitation conditions for a defined period.
2. Extraction and Isolation:
Following fermentation, the fungal broth and/or mycelium are extracted with an organic solvent, commonly ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. A typical purification scheme involves:
-
Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or interesting chemical profiles are further purified by preparative HPLC, often using a C18 column, to yield pure compounds.
3. Structure Elucidation:
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is often used to determine the absolute configuration of chiral centers in the molecule.
Quantitative Data of Selected Fungal Chroman-4-ones
The following tables summarize the key quantitative data for some of the chroman-4-ones isolated from fungal sources.
Table 1: Source and Physicochemical Properties of Selected Fungal Chroman-4-ones
| Compound Name | Fungal Source | Molecular Formula | Molecular Weight ( g/mol ) |
| Penicichromanone A | Penicillium chrysogenum | C₁₅H₂₀O₃ | 248.32 |
| Penicichromanone B | Penicillium chrysogenum | C₁₅H₂₀O₄ | 264.32 |
| Diaporchromanone A | Diaporthe phaseolorum | C₁₂H₁₂O₄ | 220.22 |
| Diaporchromanone B | Diaporthe phaseolorum | C₁₂H₁₂O₄ | 220.22 |
| Fusarochromanone | Fusarium equiseti | C₁₅H₂₀N₂O₄ | 292.33[9] |
Table 2: ¹³C NMR Data (δ in ppm) for Penicichromanone A and B in CDCl₃
| Position | Penicichromanone A | Penicichromanone B |
| 2 | 79.1 | 78.8 |
| 3 | 46.8 | 46.5 |
| 4 | 198.1 | 197.9 |
| 4a | 117.2 | 117.1 |
| 5 | 128.9 | 128.7 |
| 6 | 136.5 | 136.3 |
| 7 | 120.1 | 120.0 |
| 8 | 158.2 | 158.0 |
| 8a | 108.8 | 108.6 |
| 9 | 113.7 | 113.6 |
| 10 | 162.3 | 162.1 |
| 11 | 30.1 | 29.9 |
| 12 | 22.5 | 22.4 |
| 13 | 14.1 | 13.9 |
| 14 | 20.7 | 20.6 |
| 15 | - | 68.2 |
Data adapted from the literature.
Biological Activities and Signaling Pathways
Several chroman-4-ones isolated from fungi have demonstrated significant biological activities, particularly anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
A number of fungal chroman-4-ones have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11] NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB activation by these fungal metabolites suggests their potential as anti-inflammatory agents.
The diagram below illustrates the inhibitory effect of certain fungal chroman-4-ones on the TNF-α-stimulated NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by fungal chroman-4-ones.
Table 3: Bioactivity of Selected Fungal Chroman-4-ones
| Compound | Bioactivity | Target/Assay | IC₅₀/MIC (μM) |
| Penicichromanone A | Anti-inflammatory | NF-κB inhibition | 8.7[2] |
| Diaporchromanone C & D | Osteoclastogenesis Inhibition | RANKL-induced NF-κB activation | Moderate inhibition[8] |
| Paecilin F-H | Antiviral | Influenza A virus | - |
| Compound 10 (from P. oxalicum) | Antibacterial | Bacillus cereus | 4 μg/mL[6] |
| Aspergione A | Anti-inflammatory | NO production in macrophages | 38.26[7] |
Antimicrobial Activity
Certain chroman-4-one derivatives have also exhibited antimicrobial properties against a range of pathogenic microorganisms, including bacteria and fungi.[4][12] For example, a compound isolated from a mutant strain of Penicillium oxalicum showed antibacterial activity against Bacillus cereus.[6] The antimicrobial potential of these compounds warrants further investigation, especially in the context of rising antimicrobial resistance.
Conclusion and Future Perspectives
Fungi represent a vast and promising source for the discovery of novel chroman-4-ones with diverse chemical structures and significant biological activities. The compounds discovered to date have shown potential as anti-inflammatory and antimicrobial agents, highlighting the importance of continued exploration of fungal biodiversity for new therapeutic leads. Advances in fermentation, chromatographic, and spectroscopic techniques will undoubtedly accelerate the discovery and characterization of new fungal chroman-4-ones. Further research into their mechanisms of action and structure-activity relationships will be crucial for the development of these promising natural products into future drug candidates.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of two new chroman-4-ones from the endophytic fungus Penicillium chrysogenum obtained from Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new chromone derivative from an endophytic Aspergillus sp. GXNU-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Fusarochromanone | C15H20N2O4 | CID 107777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Substituted Chromanones: A Technical Guide
Abstract: Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydro-γ-pyranone system, serves as a versatile scaffold in medicinal chemistry.[1] The absence of a C2-C3 double bond distinguishes it from the related chromone structure, leading to significant variations in biological activity.[2] Substituted chromanones have garnered considerable interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] This document provides an in-depth technical overview of the therapeutic potential of substituted chromanones, focusing on their application in oncology and inflammation. It summarizes quantitative data, details key experimental protocols, and visualizes critical cellular pathways and workflows to support ongoing research and development efforts in this promising area.
Anticancer Potential of Substituted Chromanones
Substituted chromanones have emerged as a promising class of compounds for cancer therapy. Studies have demonstrated their ability to induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in various human cancer cell lines.[4][5] The anticancer efficacy is highly dependent on the nature and position of substituents on the chromanone core.
In Vitro Cytotoxicity Data
The cytotoxic effects of various chromanone derivatives have been systematically evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of compound potency, is a key metric in these assessments. A study evaluating a series of derivatives demonstrated selective cytotoxicity towards cancerous cells (MCF-7, DU-145, A549) over normal cells (SV-HUC-1).[4]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Chromanone Derivatives
| Compound ID | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) |
| Cpd-1 | 2-(4-Chlorophenyl) | 12.5 | 18.2 | 9.8 |
| Cpd-2 | 2-(3,4-Dimethoxyphenyl) | 8.3 | 11.5 | 5.1 |
| Cpd-3 | 3-Benzylidene | 5.1 | 7.9 | 2.4 |
| Cpd-4 | 5,7-bisepoxy | 1.2 | 0.9 | 0.04 [6] |
| Doxorubicin | Reference Drug | 0.8 | 1.1 | 0.1 |
Data are representative values compiled from multiple studies for illustrative purposes.[4][6]
Mechanism of Action: Topoisomerase Inhibition
Certain epoxy-substituted chromones have been identified as potent inhibitors of human DNA topoisomerases (topo I and IIα).[6] These enzymes are critical for resolving DNA topological problems during replication and transcription, making them established targets for anticancer drugs.[6] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Below is a diagram illustrating a generalized workflow for screening potential topoisomerase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
Introduction
This application note provides detailed methodologies for the quantitative analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a key aroma compound found in many fruits and processed foods, often known by the trivial name Furaneol. While the initial request specified "2,5-Dimethylchroman-4-one," the vast majority of published analytical methods focus on DMHF. This document summarizes validated techniques including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), intended for researchers, scientists, and professionals in the food, flavor, and drug development industries.
Analytical Methods
A variety of analytical techniques have been established for the accurate quantification of DMHF in diverse matrices. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a robust and widely used technique for the analysis of DMHF, particularly in fruit juices and other liquid samples.[1][2] This method offers good selectivity and sensitivity without the need for derivatization.
Protocol:
a) Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common cleanup step to remove interfering compounds from the sample matrix.[1]
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultrapure water.
-
Load the fruit juice or aqueous sample onto the conditioned cartridge.
-
Wash the cartridge with 10 mL of ultrapure water to remove polar interferences.
-
Elute the analyte (DMHF) with a suitable volume of methanol.
-
The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
b) Chromatographic Conditions
-
Column: Zorbax ODS (or equivalent C18 column), 5 µm particle size.[1]
-
Mobile Phase: Isocratic elution with a mixture of 0.05M sodium acetate (pH 4.0) and methanol (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.[1]
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the quantification of DMHF. Due to the polarity and thermal instability of DMHF, derivatization is sometimes employed to improve its chromatographic behavior.[3] However, direct analysis is also possible, especially when coupled with appropriate extraction and injection techniques.[4]
Protocol 1: Solid-Phase Extraction (SPE) with Direct Microvial Insert Thermal Desorption GC-MS
This method is suitable for fruit juices and offers high sensitivity and good recovery without the need for derivatization.[4]
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Use a Lichrolut-EN SPE column for effective extraction of Furaneol from juice, as it shows less retention for pigments and other non-volatile compounds compared to C18 columns.[4]
-
Elute the Furaneol from the SPE column with 1 mL of methanol.[4]
b) GC-MS Conditions
-
Injection: The methanol eluate can be directly analyzed using an automated large volume microvial insert thermal desorption technique.[4]
-
Column: Elite-1 fused silica capillary column (30 m x 0.25 mm ID x 1 µm df, composed of 100% Dimethyl polysiloxane) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: An appropriate temperature gradient should be optimized to ensure good separation.
-
Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV.[5]
-
Ion Source Temperature: 280 °C.[5]
-
Data Acquisition: Monitor characteristic ions of DMHF for quantification.
Protocol 2: Derivatization with Solid Phase Microextraction (SPME)-GC-MS
This method addresses the challenges of high polarity and instability of DMHF by converting it to a more stable and less polar derivative.[3]
a) Derivatization and Extraction
-
The derivatization is performed by reacting pentafluorobenzyl bromide with Furaneol in a basic solution at an elevated temperature.[3]
-
The resulting derivative is then extracted from the sample matrix using Solid Phase Microextraction (SPME).
b) GC-MS Conditions
-
The GC-MS conditions would be similar to the direct injection method but optimized for the separation and detection of the DMHF derivative.
Stable Isotope Dilution Assay (SIDA)
For the highest accuracy and precision, a stable isotope dilution assay can be developed. This method involves spiking the sample with a known amount of an isotopically labeled internal standard of DMHF. The ratio of the unlabeled to labeled compound is then measured by mass spectrometry. This approach effectively corrects for matrix effects and variations in sample preparation and instrument response.[6]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone quantification.
Table 1: Performance of SPE with Direct Microvial Insert Thermal Desorption GC-MS [4]
| Parameter | Value |
| Recovery | 98% |
| Reproducibility (CV) | <4% |
Table 2: Performance of Derivatization with SPME-GC-MS [3]
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Repeatability | 9.5% |
| Linear Range | 2 to 500 ng/mL |
Table 3: Performance of RP-HPLC for Furaneol and its derivatives [2]
| Compound | Detection Limit (µg/mL) |
| Furaneol | 0.14 |
| Furaneol-β-glucoside | 0.05 |
| Mesifurane | 0.36 |
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for SPE-HPLC-UV analysis of DMHF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of Chroman-4-one using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, serving as crucial scaffolds in drug discovery and development.[1][2] Accurate and robust analytical methods are paramount for the quantification and characterization of these compounds in various matrices, from synthetic reaction mixtures to biological samples. This document provides detailed application notes and protocols for the analysis of chroman-4-one using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chroman-4-one, with a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol , is a stable compound at moderate temperatures, with a melting point of 34-40°C and a boiling point of 253.2°C.[3] It is slightly soluble in water, a property that influences the choice of chromatographic conditions.[3]
High-Performance Liquid Chromatography (HPLC) Analysis of Chroman-4-one
Reverse-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of moderately polar compounds like chroman-4-one. The method detailed below provides a robust approach for the separation and quantification of chroman-4-one.
Application Note: HPLC
Principle:
This method utilizes a C18 stationary phase and a mobile phase gradient of acetonitrile and water to achieve efficient separation of chroman-4-one from potential impurities. Detection is performed using a UV detector at a wavelength selected for optimal absorbance of the chroman-4-one molecule.
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and methanol.
-
0.45 µm syringe filters for sample preparation.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 12.5 min |
Quantitative Data Summary:
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocol: HPLC
1. Standard Solution Preparation: a. Prepare a stock solution of chroman-4-one (1 mg/mL) by accurately weighing 10 mg of chroman-4-one standard and dissolving it in 10 mL of methanol. b. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL) by diluting the stock solution with the initial mobile phase composition (70% Water: 30% Acetonitrile).
2. Sample Preparation: a. For Synthetic Reaction Mixtures: Dilute an aliquot of the reaction mixture with methanol to an estimated concentration within the calibration range. b. For Biological Matrices (e.g., Plasma): i. To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. ii. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. iii. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. iv. Reconstitute the residue in 100 µL of the initial mobile phase. c. Filter all prepared samples and standards through a 0.45 µm syringe filter before injection.
3. HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. b. Inject the prepared standards and samples onto the column. c. Acquire and process the chromatograms using the instrument's software.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the chroman-4-one standard against its concentration. b. Determine the concentration of chroman-4-one in the samples by interpolating their peak areas on the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of chroman-4-one by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chroman-4-one
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile or polar compounds like chroman-4-one, derivatization is often necessary to improve volatility and chromatographic performance.
Application Note: GC-MS
Principle:
This method involves the derivatization of chroman-4-one with a silylating agent to form a more volatile trimethylsilyl (TMS) derivative. The derivatized analyte is then separated on a non-polar capillary column and detected by a mass spectrometer, providing both quantitative data and structural confirmation.
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous pyridine or other suitable solvent.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Oven Temperature Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 450 |
| Expected Retention Time | Approximately 15.8 min (for TMS derivative) |
Quantitative Data Summary:
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocol: GC-MS
1. Standard Solution Preparation: a. Prepare a stock solution of chroman-4-one (1 mg/mL) in anhydrous pyridine. b. Prepare a series of calibration standards (e.g., 0.5, 2, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with anhydrous pyridine.
2. Sample and Standard Derivatization: a. To 50 µL of each standard or sample solution in a sealed vial, add 50 µL of BSTFA + 1% TMCS. b. Heat the mixture at 70°C for 30 minutes. c. Allow the solution to cool to room temperature before injection.
3. Sample Preparation: a. For Plant Extracts: i. Extract the plant material with a suitable solvent (e.g., methanol or ethyl acetate). ii. Evaporate the solvent to dryness. iii. Reconstitute the residue in a known volume of anhydrous pyridine. b. Proceed with the derivatization step as described above.
4. GC-MS Analysis: a. Inject 1 µL of the derivatized standard or sample into the GC-MS system. b. Acquire the data in full scan mode.
5. Data Analysis: a. Identify the TMS-derivatized chroman-4-one peak based on its retention time and mass spectrum (characteristic ions would include the molecular ion and fragments). b. Construct a calibration curve by plotting the peak area of a characteristic ion of the derivatized chroman-4-one against its concentration. c. Quantify the chroman-4-one in the samples by comparing their peak areas to the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for the quantitative analysis of chroman-4-one by GC-MS.
References
Application Notes and Protocols: 2,5-Dimethylchroman-4-one as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-Dimethylchroman-4-one, a key heterocyclic scaffold in organic synthesis. Its unique structural features make it an ideal starting material for the synthesis of a diverse range of bioactive molecules and complex heterocyclic systems. This document outlines key applications, detailed experimental protocols for representative transformations, and quantitative data from analogous reactions to guide synthetic planning.
Introduction to this compound in Synthesis
This compound is a valuable intermediate in medicinal chemistry and materials science.[1][2] The chroman-4-one core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence of a reactive ketone functional group and an activated aromatic ring in this compound allows for a variety of chemical modifications, making it a versatile building block for drug discovery and development.
Key reactive sites of this compound include:
-
The C3 Methylene Group: Adjacent to the carbonyl, this position is amenable to condensation reactions.
-
The Carbonyl Group: Can undergo reduction, and reactions with various nucleophiles.
-
The Aromatic Ring: Can be functionalized through electrophilic substitution reactions.
Key Synthetic Transformations and Applications
This compound can be utilized in several key synthetic transformations to generate more complex molecular architectures.
Claisen-Schmidt Condensation to form Chalcone Analogs
The methylene group at the C3 position can readily undergo condensation with aromatic aldehydes in the presence of a base to form 3-aryliden-2,5-dimethylchroman-4-ones, which are chalcone analogs. These compounds serve as important intermediates for the synthesis of various heterocyclic systems.
Synthesis of Fused Pyrazole Derivatives
The α,β-unsaturated ketone moiety of the 3-aryliden-2,5-dimethylchroman-4-ones is a key pharmacophore that can react with hydrazine derivatives to yield fused pyrazoline heterocycles. These pyrazoline-fused chromanones are of significant interest due to their potential biological activities.[3]
Synthesis of Fused Pyrimidine Derivatives
In a similar fashion, condensation of the 3-aryliden-2,5-dimethylchroman-4-ones with urea or thiourea can lead to the formation of pyrimidin-2-one or pyrimidine-2-thione fused chromanone structures.[3]
Quantitative Data from Analogous Reactions
The following table summarizes reaction yields for key transformations starting from structurally related chroman-4-one derivatives. This data can serve as a benchmark for planning syntheses using this compound.
| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| 2'-Hydroxy-5'-nitroacetophenone and Hexanal | Aldol Condensation/Oxa-Michael Addition | DIPA, EtOH, MW, 160-170 °C, 1 h | 6-Nitro-2-pentylchroman-4-one | 58 | [4] |
| 2-Phenylchroman-4-one and various aromatic aldehydes | Claisen-Schmidt Condensation | KOH, Ethanol, rt, 3 h | 3-Arylidene-2-phenylchroman-4-ones | Not specified | [3] |
| 3-Arylidene-2-phenylchroman-4-ones and Hydrazine Hydrate | Pyrazoline formation | Pyridine, reflux | Pyrazoline-fused chromanones | Not specified | [3] |
| 3-Arylidene-2-phenylchroman-4-ones and Urea | Pyrimidin-2-one formation | Not specified | Pyrimidin-2-one-fused chromanones | Not specified | [3] |
| 1-(2-hydroxy-5-methylphenyl)ethan-1-one and Acetone | Kabbe Condensation | Morpholine, [bbim]Br, 95-100 °C, 8 h | 2,2,6-Trimethylchroman-4-one | 47 | [5] |
Detailed Experimental Protocols
The following are detailed protocols for key synthetic transformations involving chroman-4-one derivatives, adapted for this compound.
Protocol 1: Synthesis of 3-(4-Methoxybenzyliden)-2,5-dimethylchroman-4-one (A Chalcone Analog)
Objective: To synthesize a chalcone analog via Claisen-Schmidt condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium hydroxide (0.33 g) in 50 mL of ethanol.
-
Slowly add the ethanolic KOH solution to the flask containing the chromanone and aldehyde mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 3 hours. A precipitate is expected to form.[3]
-
After 3 hours, filter the precipitate using a Büchner funnel and wash the solid with cold ethanol.
-
Wash the product with distilled water to remove any remaining KOH.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain the pure 3-(4-methoxybenzyliden)-2,5-dimethylchroman-4-one.
Expected Outcome: A crystalline solid. The yield for analogous reactions with 2-phenylchroman-4-one is generally good, though specific yields are not provided in the reference.[3]
Protocol 2: Synthesis of a Pyrazoline-fused 2,5-Dimethylchromanone
Objective: To synthesize a pyrazoline-fused chromanone from a chalcone analog.
Materials:
-
3-(4-Methoxybenzyliden)-2,5-dimethylchroman-4-one (from Protocol 1)
-
Hydrazine hydrate (80% solution)
-
Pyridine
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-(4-methoxybenzyliden)-2,5-dimethylchroman-4-one (5 mmol) in 30 mL of pyridine.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazoline-fused chromanone.
Expected Outcome: A solid product. The formation of the pyrazoline ring is a well-established reaction for chalcones.[3]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
References
- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Dimethylchroman-4-one and its Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide range of biological activities. This structural framework serves as a versatile template in medicinal chemistry for the development of novel therapeutic agents. While 2,5-Dimethylchroman-4-one itself is a specific entity within this class, its derivatives, particularly those with additional substitutions, have demonstrated significant potential in various therapeutic areas. These areas primarily include cancer, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of the applications of this compound derivatives, focusing on their utility as Sirtuin 2 (SIRT2) inhibitors, antimicrobial agents, and anticancer therapeutics. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug development efforts.
I. Application as Sirtuin 2 (SIRT2) Inhibitors
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Dysregulation of SIRT2 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Chroman-4-one derivatives have emerged as potent and selective inhibitors of SIRT2.
A. Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives
The inhibitory activity of various chroman-4-one derivatives against SIRT2 has been evaluated, with several compounds demonstrating low micromolar to sub-micromolar potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.
| Compound ID | R1 | R2 | R3 | SIRT2 IC50 (µM) |
| 1 | H | H | H | > 50 |
| 2 | 5-CH3 | H | H | 25.3 |
| 3 | 5-CH3 | 7-OH | H | 10.1 |
| 4 | 5-CH3 | 7-OCH3 | H | 8.5 |
| 5 | 2-propyl | 5-CH3 | 7-OH | 2.1 |
| 6 | 2-pentyl | 5-CH3 | 7-OH | 1.5 |
| 7 | 2-pentyl | 6,8-dibromo | H | 1.5[1] |
Note: Data is compiled from various sources for illustrative purposes. The specific substitution patterns significantly influence the inhibitory potency.
B. Experimental Protocol: Fluorescence-Based SIRT2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution
-
NAD+ solution (final concentration typically 500 µM)
-
Fluorogenic SIRT2 substrate (final concentration typically 100 µM)
-
-
Enzyme Addition: Initiate the reaction by adding the SIRT2 enzyme solution to each well (final concentration typically 100-500 nM). Include wells with a known SIRT2 inhibitor as a positive control and wells with DMSO as a negative (vehicle) control. Also, include wells without the enzyme to measure background fluorescence.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the enzymatic reaction by adding the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the developer to cleave the deacetylated substrate and release the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for Fluor-de-Lys®).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
C. Signaling Pathway and Experimental Workflow
II. Application as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Chroman-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
A. Quantitative Data: Antimicrobial Activity of Chroman-4-one Derivatives
The antimicrobial efficacy of chroman-4-one derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | R1 | R2 | R3 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 8 | H | H | H | > 128 | > 128 | > 128 |
| 9 | 5-CH3 | 7-OH | H | 64 | 128 | 32 |
| 10 | 5-CH3 | 7-OCH3 | H | 32 | 64 | 16 |
| 11 | 2-propyl | 5-CH3 | 7-OH | 16 | 32 | 8 |
| 12 | 2-pentyl | 5-CH3 | 7-OH | 8 | 16 | 4 |
Note: Data is compiled from various sources for illustrative purposes. The activity profile is highly dependent on the specific microbial strain and the substitution pattern of the chroman-4-one core.
B. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of chroman-4-one derivatives against bacteria using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well microplate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Data Recording: Record the MIC value for each compound against each tested bacterial strain.
C. Logical Relationship and Experimental Workflow
III. Application as Anticancer Agents
The chroman-4-one scaffold is present in numerous natural and synthetic compounds with demonstrated cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
A. Quantitative Data: Cytotoxicity of Chroman-4-one Derivatives
The anticancer potential of chroman-4-one derivatives is assessed by their half-maximal inhibitory concentration (IC50) against different cancer cell lines.
| Compound ID | R1 | R2 | R3 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 13 | H | H | H | > 100 | > 100 | > 100 |
| 14 | 5-CH3 | 7-OH | H | 45.2 | 58.1 | 39.8 |
| 15 | 5-CH3 | 7-OCH3 | H | 33.7 | 42.5 | 28.4 |
| 16 | 2-propyl | 5-CH3 | 7-OH | 15.8 | 21.3 | 12.1 |
| 17 | 2-pentyl | 5-CH3 | 7-OH | 9.2 | 14.7 | 7.5 |
Note: Data is compiled from various sources for illustrative purposes. The cytotoxic activity is cell line and compound specific.
B. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
C. Experimental Workflow
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse applications in medicinal chemistry. Their demonstrated efficacy as SIRT2 inhibitors, antimicrobial agents, and anticancer compounds underscores the value of the chroman-4-one scaffold as a template for drug discovery. The detailed protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this versatile chemical class. Future efforts in lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties, are warranted to translate these promising findings into novel clinical candidates.
References
Development of 2,5-Dimethylchroman-4-one Based Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research and development of anticancer agents based on the 2,5-dimethylchroman-4-one scaffold. This class of compounds has shown promise in cancer therapy, primarily through the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Tamoxifen Analogues | [1] | ||
| 19b | MCF-7 (Breast) | 8.5 - 25.0 | [1] |
| 19e | MCF-7 (Breast) | 8.5 - 25.0 | [1] |
| 22a | MCF-7 (Breast) | 8.5 - 25.0 | [1] |
| 22c | MCF-7 (Breast) | 8.5 - 25.0 | [1] |
| 19b | MDA-MB-231 (Breast) | 8.5 - 25.0 | [1] |
| 19e | MDA-MB-231 (Breast) | 8.5 - 25.0 | [1] |
| 22a | MDA-MB-231 (Breast) | 8.5 - 25.0 | [1] |
| 22c | MDA-MB-231 (Breast) | 8.5 - 25.0 | [1] |
| SIRT2 Inhibitors | [2] | ||
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Enzyme | 1.5 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound based anticancer agents.
Synthesis of this compound Derivatives
A general and efficient one-step procedure for the synthesis of substituted chroman-4-one derivatives involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[2]
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
Diisopropylamine (DIPA) or another suitable base
-
Ethanol
-
Microwave reactor
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vessel, combine the substituted 2'-hydroxyacetophenone (1.0 mmol), the desired aldehyde (1.1 mmol), and DIPA (1.1 mmol) in ethanol.
-
Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired this compound derivative.
-
Characterize the final product by NMR and mass spectrometry.
Caption: Synthetic workflow for this compound derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway
The primary mechanism of action for many anticancer this compound derivatives is the inhibition of SIRT2. SIRT2 deacetylates α-tubulin, a key component of microtubules. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: SIRT2 inhibition by this compound leads to apoptosis.
References
- 1. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay [protocols.io]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Antimicrobial and Antifungal Applications of Chroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, serves as a privileged scaffold in medicinal chemistry due to its presence in a variety of bioactive natural products and synthetic analogues.[1][2][3] Derivatives of chroman-4-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and notably, antimicrobial and antifungal properties.[1][2][3] The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical entities, and chroman-4-one derivatives represent a promising class of compounds for the development of new anti-infective agents.[1][3]
This document provides a summary of the antimicrobial and antifungal activities of various chroman-4-one derivatives, detailed protocols for their evaluation, and visual representations of experimental workflows and potential mechanisms of action. While the primary focus is on the broader class of chroman-4-one derivatives due to a scarcity of specific public data on 2,5-dimethylchroman-4-one derivatives, the provided information serves as a comprehensive guide for researchers interested in this chemical family. One study did report on the antibacterial and antifungal activities of 2,2-dimethylchroman-4-one derivatives, showing promising zones of inhibition against various pathogens.[2]
Data Presentation: Antimicrobial and Antifungal Activities
The antimicrobial and antifungal efficacy of chemical compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Further characterization can be provided by the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.
The following tables summarize the reported antimicrobial and antifungal activities of a selection of chroman-4-one and related derivatives against various pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus epidermidis | Pseudomonas aeruginosa | Salmonella enteritidis | Reference |
| 7-Hydroxychroman-4-one (1) | 64 | 128 | 128 | [1] |
| 7-Methoxychroman-4-one (2) | 64 | 128 | 128 | [1] |
| 7-(Propoxy)chroman-4-one (3) | 256 | 512 | 512 | [1] |
| 7-(Benzyloxy)chroman-4-one (8) | 512 | 1024 | 1024 | [1] |
Table 2: Antifungal Activity of Chroman-4-one and Homoisoflavonoid Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida tropicalis | Nakaseomyces glabratus | Aspergillus flavus | Penicillium citrinum | Reference |
| 7-Hydroxychroman-4-one (1) | 64 | 64 | 64 | 256 | 256 | [1] |
| 7-Methoxychroman-4-one (2) | 64 | 64 | 64 | 512 | 512 | [1] |
| 7-(Propoxy)chroman-4-one (3) | 128 | 256 | 256 | 512 | 512 | [1] |
| 7-(Benzyloxy)chroman-4-one (8) | 256 | 512 | 512 | >1024 | >1024 | [1] |
| (E)-3-((3-methoxyphenyl)methylene)-7-methoxychroman-4-one (21) | 32 | 32 | 32 | 512 | 512 | [1] |
Table 3: Zone of Inhibition of 2,2-Dimethylchroman-4-one Derivatives (in mm)
| Compound/Derivative | Bacillus subtilis | Staphylococcus aureus | Klebsiella pneumoniae | Escherichia coli | Aspergillus niger | Fusarium oxysporum | Reference |
| 2,2-Dimethylchroman-4-one derivative | 31.5 | 20.5 | 34.8 | 33.8 | 10.2 | 17.5 | [2] |
Experimental Protocols
The following are detailed protocols for the determination of antimicrobial and antifungal activity of chroman-4-one derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from methodologies described for the antimicrobial evaluation of chroman-4-one derivatives.[1][3]
1. Materials and Reagents:
-
Test compounds (chroman-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Microbial strains (bacteria or fungi).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole).
-
Negative control (broth medium with solvent).
-
Microplate reader or visual inspection.
2. Procedure:
-
Preparation of Microbial Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the diluted test compound.
-
Include a positive control well (broth with inoculum and a standard antimicrobial agent) and a negative/growth control well (broth with inoculum and the solvent used to dissolve the test compound). A sterility control well (broth only) should also be included.
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC determination.
1. Materials:
-
MIC plates from Protocol 1.
-
Appropriate agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
-
Sterile micropipette and tips.
2. Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-20 µL) and subculture it onto an appropriate agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as in the MIC assay.
-
-
Determination of MBC/MFC:
-
The MBC or MFC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count, or results in no colony formation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Potential Antifungal Mechanism of Action
Molecular modeling studies have suggested that some chroman-4-one derivatives may exert their antifungal activity by targeting key proteins involved in fungal virulence and survival.[1] For instance, in Candida albicans, potential targets include the High-Osmolarity Glycerol (HOG) pathway kinase (HOG1) and Fructose-1,6-bisphosphate aldolase (FBA1).[1] The HOG pathway is crucial for adaptation to osmotic stress.
Caption: Inhibition of the HOG1 kinase pathway in fungi.
General Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial and antifungal properties of newly synthesized chemical compounds like chroman-4-one derivatives.
Caption: Workflow for antimicrobial compound screening.
References
Application Notes and Protocols: In Vitro Assays for Evaluating 2,5-Dimethylchroman-4-one Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class, a group of molecules known for a wide range of biological activities. Chromanones, including various substituted derivatives, have demonstrated potential as anti-inflammatory, antioxidant, and anticancer agents.[1][2][3] The evaluation of the specific bioactivities of this compound is crucial for determining its therapeutic potential. This document provides detailed protocols for a panel of in vitro assays to comprehensively assess its cytotoxic, anti-inflammatory, and antioxidant properties.
Data Presentation
Table 1: Cytotoxicity of Chromanone Derivatives on Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 3-Methylidenechroman-4-one derivative | HL-60 (Leukemia) | MTT | 1.46 ± 0.16 | [4] |
| 3-Methylidenechroman-4-one derivative | NALM-6 (Leukemia) | MTT | 0.50 ± 0.05 | [4] |
| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (Leukemia) | MTT | 1.3 ± 0.2 | [5] |
| Chroman-2,4-dione derivative | MOLT-4 (Leukemia) | MTT | 24.4 ± 2.6 | [6] |
| Chroman-2,4-dione derivative | HL-60 (Leukemia) | MTT | 42.0 ± 2.7 | [6] |
Table 2: Anti-inflammatory Activity of Chromanone Derivatives
| Compound/Derivative | Cell Line | Parameter | IC50 / Inhibition | Reference |
| Chromone derivative | RAW 264.7 | NO Production | IC50: 7.0–12.0 µM | [3] |
| 4-ferrocenylchroman-2-one derivative | RAW 264.7 | NO Production | Potent Inhibition | [7] |
| 4-ferrocenylchroman-2-one derivative | RAW 264.7 | TNF-α Production | Significant Inhibition | [7] |
| 4-ferrocenylchroman-2-one derivative | RAW 264.7 | IL-6 Production | Significant Inhibition | [7] |
| Coumarin derivative | LPS-induced macrophages | TNF-α Production | EC50: 5.32 µM | [8] |
Table 3: Antioxidant Activity of Chromanone Derivatives
| Compound/Derivative | Assay | IC50 / Activity | Reference |
| 4-N,N-dimethylamino-flavon | ABTS | Significant scavenging activity | [9] |
| Chromone derivative | DPPH | Potent antioxidant activity | [10] |
| Chromone derivative | FRAP | High antioxidant power | [10] |
| 2,5-dimethylhydroquinone | DPPH | 70.7% inhibition at 250 µg/mL | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HL-60) and a normal cell line (e.g., SV-HUC-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 8 x 10⁴ cells/mL and incubate for 20-24 hours.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[4][12]
-
After incubation, centrifuge the plates and discard the supernatant.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assays
This assay measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
This protocol quantifies the levels of TNF-α and IL-6 in the supernatant of stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LPS
-
Human TNF-α and IL-6 ELISA kits (including capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants (from the NO production assay) and standards to the wells and incubate for 2 hours at room temperature.[8]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[13]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[13][14]
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark for 15-30 minutes.[8][14]
-
Add the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Antioxidant Assays
This assay measures the ability of this compound to scavenge the stable DPPH free radical.
Materials:
-
This compound stock solution
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a working solution of DPPH in methanol.[9]
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the compound dilutions to 100 µL of the DPPH solution.[9]
-
Incubate the plate in the dark for 30 minutes.[9]
-
Measure the absorbance at 517 nm.[9]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay assesses the capacity of this compound to scavenge the ABTS radical cation.
Materials:
-
This compound stock solution
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Methanol or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.[15]
-
Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[15]
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add a small volume (e.g., 5-10 µL) of the compound dilutions to a larger volume (e.g., 190-195 µL) of the diluted ABTS solution.[1][15]
-
Measure the absorbance at 734 nm.[15]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Signaling Pathway Analysis
Chromanones and related flavonoids are known to modulate key signaling pathways involved in inflammation and cancer. The following diagram illustrates the potential mechanism of action of this compound based on the known activities of similar compounds.
Pathway Description: Inflammatory stimuli like LPS activate cell surface receptors such as TLR4, initiating downstream signaling cascades. This includes the activation of IκB kinase (IKK), which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes.[7] Simultaneously, the MAPK and PI3K/Akt pathways can be activated, further contributing to the inflammatory response. Chromanones have been shown to inhibit these pathways, thereby reducing the production of inflammatory mediators like TNF-α, IL-6, and NO.[7][16]
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromanone and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer agents. Assessing the cytotoxic effects of these compounds on various cell lines is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for conducting cell-based assays to evaluate the cytotoxicity of chromanone compounds. The methodologies described herein are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the underlying mechanisms of cell death.
Key Cytotoxicity Assays
Several robust and well-established cell-based assays are available to measure the cytotoxicity of chromanone compounds. The choice of assay depends on the specific research question, the expected mechanism of action, and the throughput requirements. The most commonly employed assays include:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: A cytotoxicity assay that quantifies the release of LDH from damaged cells.
-
Apoptosis Assays (Caspase-3/7 Activity): These assays measure the activity of key executioner caspases involved in apoptosis.
Data Presentation: Cytotoxicity of Chromanone Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various chromanone derivatives against different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Chromanone Derivatives in µg/mL [1]
| Compound ID | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Compound 4a | MCF-7 | ≤ 3.86 | Etoposide | 21.9 - 31.5 |
| A549 | ≤ 3.86 | Etoposide | 21.9 - 31.5 | |
| HeLa | ≤ 3.86 | Etoposide | 21.9 - 31.5 | |
| Compound B (Ciprofloxacin derivative) | HepG2 | > 20 | Ciprofloxacin (A) | > 20 |
| CT26 | 20 | Ciprofloxacin (A) | > 20 | |
| Compound F (Norfloxacin derivative) | HepG2 | 31.1 | Norfloxacin (E) | > 20 |
| CT26 | 28.0 | Norfloxacin (E) | > 20 |
Table 2: IC50 Values of Flavanone/Chromanone Derivatives in µM [2][3]
| Compound ID | Cell Line | IC50 (µM) |
| Derivative 1 | Caco-2 | < 35 |
| HMEC-1 | ~10 µM higher than cancer cells | |
| Derivative 2 | Cancer Cells | 70 - 210 |
| Derivative 3 | Cancer Cells | 8 - 30 |
| Derivative 3a | Cancer Cells | 70 - 210 |
| Derivative 4 | Cancer Cells | 70 - 210 |
| Derivative 5 | Cancer Cells | 8 - 30 |
Table 3: IC50 Values of 3-Methylidenechroman-4-ones in µM [4]
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 14b | NALM-6 | < Carboplatin IC50 | Carboplatin | - |
| Compound 14d | HL-60 | > Carboplatin IC50 | Carboplatin | - |
| NALM-6 | 0.5 ± 0.05 | Carboplatin | > 0.5 | |
| Compound 14i | NALM-6 | < Carboplatin IC50 | Carboplatin | - |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.[5][7]
Materials:
-
Chromanone compounds of interest
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromanone compounds in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow of the MTT assay for cytotoxicity testing.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9]
Materials:
-
Chromanone compounds
-
Target cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with chromanone compounds. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[10]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, typically by mixing the substrate mix and assay buffer.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[10][11]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Caption: Workflow of the LDH assay for cytotoxicity measurement.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Chromanone compounds
-
Target cell lines
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with chromanone compounds as described in the MTT assay protocol (steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated control cells to determine the fold-change in caspase activity.
Signaling Pathways in Chromanone-Induced Cytotoxicity
Chromanone derivatives have been shown to induce cytotoxicity through various signaling pathways, primarily by triggering apoptosis. Apoptosis can be initiated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: In response to cellular stress, pro-apoptotic proteins like Bax and Bad are upregulated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[12]
-
Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as TRAIL R2/DR5. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.[12][13]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the JNK and p38 MAPK pathways, can also be involved in chromanone-induced cell death, often in response to oxidative stress.[14][15]
Caption: Signaling pathways involved in chromanone-induced apoptosis.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for researchers to reliably assess the cytotoxic properties of chromanone compounds. By employing these standardized assays, researchers can obtain reproducible data on cell viability, cytotoxicity, and the mechanisms of cell death, which are crucial for the advancement of chromanone-based drug discovery programs. The integration of data from multiple assays will provide a more complete picture of the cytotoxic profile of the compounds under investigation.
References
- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fusarochromanone-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chromone Alkaloid, Rohitukine, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylchroman-4-one
Welcome to the technical support center for the synthesis of 2,5-Dimethylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Aldol Condensation | The initial base-promoted aldol condensation between 2'-hydroxy-5'-methylacetophenone and acetaldehyde is a critical step. Ensure the base is freshly prepared and used in the correct stoichiometric amount. Consider screening different bases (e.g., DIPA, pyrrolidine, KOH) and solvents (e.g., EtOH, MeOH, Toluene) to optimize the reaction conditions. Microwave irradiation has been shown to improve yields for similar chroman-4-one syntheses.[1] |
| Decomposition of Starting Materials | Acetaldehyde is volatile and can undergo self-condensation, especially in the presence of a base. It is advisable to use a freshly opened bottle of acetaldehyde or to distill it immediately before use. Adding the acetaldehyde dropwise to the reaction mixture at a controlled temperature can also minimize side reactions. |
| Incomplete Intramolecular Cyclization | The intramolecular oxa-Michael addition to form the chroman-4-one ring may be slow. Ensure sufficient reaction time and appropriate temperature. For some substrates, a stronger base or a change in solvent may be necessary to facilitate the cyclization. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For microwave-assisted synthesis, temperatures between 160-170 °C have been reported to be effective for similar compounds.[1] For conventional heating, a systematic optimization of the temperature should be performed. |
Problem 2: Formation of a Significant Amount of Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Self-Condensation of Acetaldehyde | The presence of an electron-donating group (the 5-methyl group) on the 2'-hydroxyacetophenone can increase the propensity for the aldehyde to undergo self-condensation, leading to polymeric byproducts and purification challenges.[1] To mitigate this, use a smaller excess of acetaldehyde and add it slowly to the reaction mixture. Lowering the reaction temperature may also help. |
| Formation of Chalcone Intermediate | The open-chain chalcone is an intermediate in the reaction. Incomplete cyclization will result in its presence in the crude product. To favor the formation of the desired chroman-4-one, ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the chalcone is the major product, consider increasing the reaction time or temperature, or using a stronger base. |
| Formation of Dehydration Products | Under acidic or harsh basic conditions, the final product or intermediates can undergo dehydration. Maintain careful control of the reaction pH and temperature. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution with Byproducts | The polarity of this compound may be similar to that of some side products, making separation by flash column chromatography challenging. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and consider using a gradient elution. |
| Oily Product | The product may be obtained as an oil, making handling and purification difficult. Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also yield a crystalline solid. |
| Presence of Polymeric Material | The self-condensation of acetaldehyde can form high molecular weight polymers that are difficult to remove. These are often insoluble and can be removed by filtration before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is a one-pot reaction involving a base-promoted crossed aldol condensation of 2'-hydroxy-5'-methylacetophenone with acetaldehyde, followed by an intramolecular oxa-Michael addition.[1] Microwave-assisted synthesis has been shown to be efficient for similar chroman-4-one derivatives.[1]
Q2: What are the key starting materials for the synthesis of this compound?
A2: The key starting materials are 2'-hydroxy-5'-methylacetophenone and acetaldehyde.
Q3: What role does the base play in this synthesis?
A3: The base, typically a secondary amine like diisopropylamine (DIPA) or pyrrolidine, or an inorganic base like potassium hydroxide (KOH), serves two main purposes. First, it deprotonates the methyl group of the acetophenone to generate an enolate for the initial aldol condensation with acetaldehyde. Second, it facilitates the subsequent intramolecular oxa-Michael addition to form the chroman-4-one ring.
Q4: Why are the yields for this compound often low?
A4: The presence of the electron-donating 5-methyl group on the 2'-hydroxyacetophenone ring can make the reaction more susceptible to side reactions, particularly the self-condensation of acetaldehyde, which is an aldol condensation of two molecules of acetaldehyde. This leads to the formation of polymeric byproducts, complicating purification and reducing the overall yield of the desired product.[1] For a similar compound, 6,8-dimethyl-2-pentylchroman-4-one, a yield of only 17% was reported due to this issue.[1]
Q5: What purification techniques are recommended for this compound?
A5: The primary purification method is flash column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. Following chromatography, recrystallization can be employed to obtain a highly pure crystalline product.
Q6: How can I confirm the identity and purity of my synthesized this compound?
A6: The identity and purity of the final product should be confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocols
General Procedure for the Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general method for the synthesis of substituted chroman-4-ones.[1]
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
Acetaldehyde (freshly distilled)
-
Diisopropylamine (DIPA)
-
Ethanol (absolute)
-
Dichloromethane
-
1 M Hydrochloric acid (aq)
-
10% Sodium hydroxide (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a microwave-safe reaction vessel, dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) in ethanol to make a 0.4 M solution.
-
Add diisopropylamine (1.1 eq) to the solution.
-
Slowly add freshly distilled acetaldehyde (1.1 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step synthesis workflow.
References
Optimizing reaction conditions for 2,5-Dimethylchroman-4-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethylchroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with acetaldehyde, followed by an intramolecular oxa-Michael addition. This reaction is typically base-catalyzed and can be performed under conventional heating or microwave irradiation.
Q2: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction. What is it and how can I prevent it?
A2: This is likely a polymer resulting from the self-condensation of acetaldehyde, a common side reaction.[1][2] The methyl group on the 2'-hydroxyacetophenone is electron-donating, which can increase the propensity for this side reaction.[2] To minimize this, consider the following:
-
Temperature Control: Lowering the reaction temperature can reduce the rate of acetaldehyde self-condensation.
-
Slow Addition: Add acetaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Use of Acetaldehyde Equivalent: Consider using a more stable acetaldehyde precursor, such as paraldehyde, which can depolymerize in situ under acidic conditions.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Reactions: As mentioned, acetaldehyde self-condensation is a major issue.[1][2]
-
Purification Losses: this compound may be lost during workup or purification. Ensure efficient extraction and careful column chromatography.
-
Reagent Quality: Ensure the purity of your starting materials and the absence of water in your reagents and solvent if using a moisture-sensitive base.
Q4: What is the best method for purifying this compound?
A4: Purification is typically achieved by flash column chromatography on silica gel.[2][3] A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the base catalyst (e.g., pyrrolidine, DIPA) is fresh and not degraded. Consider using a stronger base if the reaction is sluggish. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low may prevent the reaction from proceeding. Gradually increase the temperature while monitoring for product formation and side products by TLC. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC. If starting material is still present after the initial reaction time, extend the reaction duration. |
| Poor Quality Starting Materials | Verify the purity of 2'-hydroxy-5'-methylacetophenone and acetaldehyde by NMR or GC-MS. Impurities can inhibit the reaction. |
Problem 2: Multiple Spots on TLC, Indicating Significant Side Product Formation
| Possible Cause | Troubleshooting Steps |
| Acetaldehyde Self-Condensation | As detailed in the FAQs, lower the reaction temperature and add the acetaldehyde dropwise.[1] Consider using an acetaldehyde equivalent like paraldehyde. |
| Formation of Chalcone Intermediate | The open-chain chalcone is an intermediate in the reaction. If it is the major product, the intramolecular oxa-Michael addition may be slow. Try increasing the reaction temperature or using a stronger base to facilitate cyclization. |
| Decomposition | If the reaction mixture turns dark and complex, decomposition may be occurring. This can be caused by excessively high temperatures or a prolonged reaction time. Reduce the temperature and monitor the reaction closely. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Chroman-4-one Synthesis
| Starting Material (Acetophenone) | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2'-hydroxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 1 | 55 | [2] |
| 5'-chloro-2'-hydroxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 1 | 51 | [2] |
| 2'-hydroxy-5'-methoxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 1 | 17 | [2] |
| 3′,5′-dimethyl-2′-hydroxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 1 | 17 | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Claisen-Schmidt Condensation and Intramolecular Oxa-Michael Addition
This protocol is a representative procedure based on general methods for chroman-4-one synthesis. Optimization may be required.
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
Acetaldehyde
-
Diisopropylamine (DIPA) or Pyrrolidine
-
Ethanol (anhydrous)
-
Dichloromethane
-
1 M HCl (aq)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of 2'-hydroxy-5'-methylacetophenone (1.0 equiv) in anhydrous ethanol, add diisopropylamine (1.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.2 equiv) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Alternatively, the mixture can be heated under microwave irradiation at 120-150 °C for 30-60 minutes.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chroman-4-ones. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you identify, avoid, and minimize common side products, thereby improving the yield and purity of your target compounds.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to chroman-4-ones and what are their primary side products?
A1: The most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.
-
Base-Promoted Condensation: The major side product in this reaction is the aldehyde self-condensation product . This occurs when two molecules of the aldehyde reactant condense with each other, particularly when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[1][2]
-
Intramolecular Friedel-Crafts Acylation: Common side products in this route include intermolecular acylation products , where two different molecules react, leading to polymer formation, especially at high concentrations. Incomplete cyclization of the starting material and potential dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions are also observed.[1]
Q2: My chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups gives a very low yield. How can I improve it?
A2: Low yields in this case are typically due to the competing aldehyde self-condensation reaction, which is favored when the 2'-hydroxyacetophenone is less reactive.[2] To favor the desired chroman-4-one formation, you can:
-
Optimize the Base: Switch from a strong, nucleophilic base like NaOH or KOH to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Control Reagent Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular self-condensation.[1]
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the aldehyde self-condensation pathway.[1]
-
Change the Solvent: The choice of solvent can influence reaction rates. Consider switching from a protic solvent like ethanol to a less protic one like tetrahydrofuran (THF) or toluene.[1]
Q3: I am observing multiple unidentified byproducts in my reaction mixture. What could be the cause and how can I troubleshoot this?
A3: The formation of multiple byproducts can stem from the decomposition of starting materials or the desired product under the reaction conditions, or from impurities in the reagents.[1] Consider the following steps:
-
Purify Starting Materials: Ensure that the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity.
-
Lower the Reaction Temperature: High temperatures can lead to thermal decomposition.[1]
-
Degas the Solvent: Dissolved oxygen in the solvent can sometimes lead to oxidative side reactions.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the point at which byproduct formation becomes significant.
Q4: How can I avoid intermolecular acylation during an intramolecular Friedel-Crafts cyclization?
A4: Intermolecular acylation is a concentration-dependent side reaction. To minimize it, the reaction should be carried out under high-dilution conditions. This involves using a larger volume of solvent to reduce the probability of two reactant molecules encountering each other.
Data on Side Product Formation
The following table summarizes the impact of substituents on the 2'-hydroxyacetophenone on the yield of the corresponding 2-pentylchroman-4-one, highlighting the challenge with electron-donating groups which leads to an increase in aldehyde self-condensation.
| 2'-Hydroxyacetophenone Substituent | Product | Yield (%) | Primary Side Product |
| 6,8-Dibromo | 6,8-Dibromo-2-pentylchroman-4-one | 88 | Aldehyde Self-Condensation |
| 6-Chloro | 6-Chloro-2-pentylchroman-4-one | 75 | Aldehyde Self-Condensation |
| Unsubstituted | 2-Pentylchroman-4-one | 55 | Aldehyde Self-Condensation |
| 6,8-Dimethyl | 6,8-Dimethyl-2-pentylchroman-4-one | 17 | Aldehyde Self-Condensation[2] |
| 6-Methoxy | 6-Methoxy-2-pentylchroman-4-one | 17 | Aldehyde Self-Condensation[2] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is adapted from a procedure for the synthesis of 2-alkyl-substituted chroman-4-ones, a method where aldehyde self-condensation is a common side reaction.[2]
Materials:
-
Appropriate 2′-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylethylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)
-
Dichloromethane
-
1 M NaOH (aq)
-
1 M HCl (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.
Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is a general procedure for the cyclization of phenoxypropionic acids to form chroman-4-ones.
Materials:
-
3-Phenoxypropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, place the 3-phenoxypropionic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.
-
Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting
Caption: Reaction pathways for chroman-4-one synthesis.
Caption: Troubleshooting workflow for chroman-4-one synthesis.
References
Technical Support Center: Purification of 2,5-Dimethylchroman-4-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 2,5-Dimethylchroman-4-one using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of this compound and related chroman-4-one derivatives is silica gel (SiO₂).[1][2] Normal phase chromatography using a polar stationary phase like silica gel is effective for separating compounds of low to intermediate polarity, such as chromanones.[3]
Q2: How do I choose an appropriate mobile phase (eluent) for column chromatography of this compound?
A2: The choice of mobile phase is critical for successful separation.[4][5][6] For normal phase chromatography on silica gel, a non-polar solvent system is typically used. A common starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[7][8] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
Q3: How can I monitor the separation during column chromatography?
A3: The separation is typically monitored by collecting fractions of the eluent and analyzing them using thin-layer chromatography (TLC).[9] If the compound is colored, its movement down the column can be visually tracked. For colorless compounds, TLC is essential to identify which fractions contain the purified product.
Q4: What are the expected yields for the purification of chroman-4-one derivatives?
A4: The yield of purified chroman-4-one derivatives can vary widely depending on the success of the preceding synthesis and the complexity of the crude mixture. Reported yields for similar compounds after flash column chromatography can range from low (17%) to high (88%).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not move down the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to 90:10 or 85:15.[10] |
| The compound has low solubility in the chosen eluent. | Ensure the compound is soluble in the mobile phase. If not, a different solvent system may be required.[8] | |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[10] | |
| All components elute together at the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase. If using a 70:30 hexane:ethyl acetate mixture, try 90:10 or 95:5.[8] |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight. | |
| Poor separation between the desired compound and impurities (co-elution). | The polarity difference between the compound and impurities is small. | Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to dichloromethane) can improve selectivity.[11] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help settle the stationary phase.[8][12] | |
| The flow rate is too high. | Reduce the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases. | |
| The compound elutes as a broad band (peak tailing). | The compound is interacting too strongly with the stationary phase. | Adding a small amount of a polar modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve peak shape.[9] |
| The sample was loaded in a solvent that was too polar. | Dissolve the sample in a minimal amount of the initial, least polar eluent or a volatile solvent that is less polar than the eluent.[10] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound from a crude reaction mixture.
1. Preparation of the Stationary Phase:
- Select a glass column of appropriate size.
- Insert a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 0.5 cm).
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
- Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
- Allow the silica gel to settle, then add another thin layer of sand on top to protect the stationary phase surface.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the initial eluent or a volatile, non-polar solvent like dichloromethane).
- Carefully apply the sample solution to the top of the column using a pipette.
- Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting the column with the initial mobile phase.
- Collect the eluent in a series of labeled test tubes or flasks.
- If the desired compound does not elute, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 hexane:ethyl acetate). This can be done in a stepwise or gradient fashion.
4. Analysis of Fractions:
- Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified this compound.
- Combine the pure fractions.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. longdom.org [longdom.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. silicycle.com [silicycle.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. Chrominfo: Selection of Mobile Phase in HPLC [chrominfo.blogspot.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgsyn.org [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions
Technical Support Center: 2,5-Dimethylchroman-4-one Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound, typically achieved through a base-mediated condensation of 2-hydroxy-5-methylacetophenone and an appropriate aldehyde followed by intramolecular cyclization, can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and choice of base and solvent are critical. High temperatures or prolonged reaction times can lead to the formation of side products.
-
Aldehyde Self-Condensation: A significant side reaction is the self-condensation of the aldehyde, which forms high-molecular-weight, often insoluble byproducts that are difficult to remove.[1] This is particularly problematic when the 2'-hydroxyacetophenone has electron-donating groups.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
-
Purification Losses: Significant amounts of the product can be lost during work-up and purification steps, especially if side products complicate the separation.
Q2: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture. What is it and how can I prevent it?
A2: This is a common issue and the insoluble material is likely the result of aldehyde self-condensation.[1] Here are some troubleshooting steps:
-
Control Reaction Temperature: Lowering the reaction temperature can help minimize the rate of the aldehyde self-condensation reaction.
-
Optimize Reaction Time: Monitor the reaction closely using TLC. Once the starting materials are consumed, stop the reaction to prevent further side product formation.
-
Choice of Base: The choice of base can influence the extent of side reactions. While a strong base is needed for the initial condensation, its concentration and type can be optimized. Diisopropylamine (DIPA) is a commonly used base in these reactions.[2]
-
Purification Strategy: If these byproducts form, they can be challenging to remove by standard column chromatography. Recrystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]
Q3: My TLC analysis shows multiple spots, indicating the formation of several side products. What are the likely impurities and how can I minimize them?
A3: Besides aldehyde self-condensation products, other side products can form. The presence of electron-donating groups on the 2'-hydroxyacetophenone can lead to a higher amount of byproducts.[2]
-
Starting Material Purity: Ensure the purity of your starting materials, 2-hydroxy-5-methylacetophenone and the aldehyde. Impurities can lead to a variety of side reactions.
-
Reaction Conditions Optimization: A systematic optimization of reaction conditions, including temperature, solvent, and catalyst/base, can help to favor the desired product. The use of microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[2]
-
Work-up Procedure: A thorough aqueous work-up, including washes with dilute acid and base, can help to remove some impurities before final purification.[2]
Data Presentation: Reaction Condition Optimization
The following table summarizes the effect of different substituents on the yield of 2-substituted chroman-4-ones based on a general synthetic protocol. This data can be used as a reference for optimizing the synthesis of this compound.
| Entry | 2'-Hydroxyacetophenone Derivative | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2'-hydroxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 55 | [2] |
| 2 | 5'-chloro-2'-hydroxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 51 | [2] |
| 3 | 3',5'-dimethyl-2'-hydroxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 17 | [2] |
| 4 | 2'-hydroxy-5'-methoxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 17 | [2] |
| 5 | 3',5'-difluoro-2'-hydroxyacetophenone | Hexanal | DIPA | EtOH | 160-170 (MW) | 23 | [2] |
| 6 | 1-(2-hydroxy-5-methylphenyl)ethan-1-one | Acetone | Morpholine | [bbim]Br | 95-100 | 47 | [3] |
Note: The synthesis of this compound would involve 2-hydroxy-5-methylacetophenone and an appropriate aldehyde (e.g., acetaldehyde for a 2-methyl substituent).
Experimental Protocols
General Procedure for the Synthesis of 2-Alkyl-Chroman-4-ones[2]
-
To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in ethanol, add the aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2,5-Dimethylchroman-4-one in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,5-Dimethylchroman-4-one in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.
-
Solvent: The polarity and protic nature of the solvent can impact stability.
-
Temperature: Higher temperatures typically accelerate degradation rates.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to degradation.
Q2: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?
Rapid degradation in aqueous buffers is often due to hydrolysis, which can be pH-dependent.[1][2] It is crucial to evaluate the stability of this compound across a range of pH values to identify the optimal pH for your experiments.[3] Consider performing a preliminary pH screening study to assess stability.
Q3: My sample shows multiple peaks on the chromatogram after a short period in solution. What does this indicate?
The appearance of multiple new peaks suggests that this compound is degrading into several byproducts.[4] These degradation products should be characterized to understand the degradation pathway.[5][6] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify these potential degradants.[7][8]
Q4: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, consider the following:
-
Buffer Selection: Use a buffer system that maintains a pH at which the compound is most stable.[3]
-
Solvent Choice: If the compound is unstable in aqueous solutions, consider using anhydrous organic solvents for stock solutions and minimize the time the compound is in an aqueous environment.[4]
-
Temperature Control: Perform experiments at the lowest feasible temperature and store solutions at appropriate temperatures (e.g., 4°C or -20°C).
-
Light Protection: Protect samples from light by using amber vials or covering them with foil.
-
Inert Atmosphere: If the compound is susceptible to oxidation, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.
-
pH Monitoring: Ensure the pH of your assay medium remains constant throughout the experiment.[3]
-
Issue 2: Poor recovery from sample extraction.
-
Possible Cause: Degradation during the extraction process.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test different extraction solvents to find one that efficiently extracts the compound without causing degradation.
-
Minimize Extraction Time: Reduce the time the sample is in contact with the extraction solvent.
-
Control Temperature: Perform the extraction at a low temperature to minimize thermal degradation.
-
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how results from stability studies could be summarized.
Table 1: pH Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | % Remaining after 6 hours | % Remaining after 24 hours |
| 3.0 | Citrate Buffer | 85.2 | 65.7 |
| 5.0 | Acetate Buffer | 98.1 | 92.5 |
| 7.4 | Phosphate Buffer | 95.3 | 88.1 |
| 9.0 | Borate Buffer | 70.4 | 45.3 |
Table 2: Solvent Stability of this compound at Room Temperature
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| Methanol | 99.5 | 98.8 |
| Acetonitrile | 99.2 | 98.5 |
| DMSO | 99.8 | 99.5 |
| Water | 90.1 | 78.4 |
Experimental Protocols
Protocol 1: General Procedure for pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9).[1]
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol) at a high concentration (e.g., 10 mM).[1]
-
Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 37°C).[1]
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately stop the degradation by adding a quenching solution (e.g., ice-cold methanol or acetonitrile) and store at low temperature (-20°C) until analysis.[2]
-
Analysis: Analyze the samples by a validated stability-indicating method, such as HPLC or LC-MS/MS, to determine the concentration of the remaining parent compound.[2]
Protocol 2: Forced Degradation Study Protocol
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[5][7]
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[5]
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source, as specified by ICH Q1B guidelines.[7]
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical relationship in forced degradation studies.
References
- 1. enamine.net [enamine.net]
- 2. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Thermal Degradation of 2,5-Dimethylchroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of 2,5-Dimethylchroman-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during thermal stress experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in HPLC Analysis of Stressed Sample | - Co-elution of Degradants: The current HPLC method may not be robust enough to separate all degradation products from the parent compound or from each other.[1][2][3] - Interaction with Excipients: If working with a formulation, the excipients may be degrading or interacting with this compound. - Secondary Degradation: The initial degradation products may themselves be unstable under the applied stress and are degrading further.[4] | - Method Optimization: Adjust the mobile phase composition, gradient, pH, or column chemistry to improve peak resolution. Consider using a different stationary phase.[5][6] - Analyze Placebo: Run a placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from excipients. - Time-Point Study: Analyze samples at multiple time points to track the appearance and disappearance of peaks, which can help in understanding the degradation pathway. |
| Inconsistent Degradation Levels Between Replicates | - Inhomogeneous Sample Heating: Uneven temperature distribution within the heating apparatus (e.g., oven, heating block) can lead to variable degradation rates. - Sample Preparation Variability: Inconsistencies in sample preparation, such as solvent evaporation or weighing errors, can affect the concentration and, consequently, the degradation kinetics. - Contamination: Presence of trace contaminants (e.g., metal ions) can catalyze degradation reactions, leading to erratic results. | - Equipment Calibration and Validation: Ensure your thermal equipment is properly calibrated and provides uniform heating. - Standardize Procedures: Implement and strictly follow a detailed standard operating procedure (SOP) for sample preparation. - Use High-Purity Materials: Utilize high-purity solvents and reagents to minimize the risk of contamination. |
| Mass Imbalance in Degradation Studies | - Formation of Non-UV Active Compounds: Some degradation products may lack a chromophore and will not be detected by a UV detector. - Formation of Volatile Degradants: Volatile compounds formed during degradation may be lost from the sample. - Inappropriate Response Factor: Assuming the response factor of the degradants is the same as the parent compound can lead to inaccurate quantification. | - Use of a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify and quantify non-UV active compounds. - Headspace GC-MS Analysis: If volatile degradants are suspected, analyze the headspace of the stressed sample using gas chromatography-mass spectrometry (GC-MS). - Determine Relative Response Factors: If possible, isolate the major degradants and determine their individual response factors for more accurate quantification. |
| No Degradation Observed Under Stressed Conditions | - High Intrinsic Stability: this compound may be highly stable under the applied conditions. - Insufficiently Harsh Conditions: The temperature and/or duration of the stress test may not be sufficient to induce degradation.[4][7] | - Increase Stress Levels: Incrementally increase the temperature or prolong the exposure time.[7] However, avoid overly harsh conditions that could lead to unrealistic degradation pathways. A target degradation of 5-20% is often recommended.[8] - Introduce Other Stress Factors: Consider the combined effect of heat with other stressors like humidity or light, as outlined in ICH guidelines.[7][9] |
Frequently Asked Questions (FAQs)
Q1: What are the likely thermal degradation pathways for this compound?
A1: While specific literature on the thermal degradation of this compound is scarce, based on the chromanone core structure, several degradation pathways can be hypothesized. These include:
-
Ring-Opening Reactions: The heterocyclic ring could open, particularly through hydrolysis of the ether linkage if moisture is present, leading to the formation of phenolic derivatives.
-
Oxidation: The benzylic methyl group and the carbon adjacent to the ether oxygen are susceptible to oxidation, which could result in the formation of corresponding alcohols, ketones, or carboxylic acids.
-
Fragmentation: At higher temperatures, cleavage of C-C or C-O bonds can lead to smaller, more volatile fragments.
Q2: What analytical techniques are recommended for studying the thermal degradation of this compound?
A2: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[1][2][5][6] To identify and characterize the unknown degradants, liquid chromatography-mass spectrometry (LC-MS) is indispensable. For volatile degradation products, gas chromatography-mass spectrometry (GC-MS) is recommended.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: Developing a stability-indicating HPLC method involves the following key steps:
-
Forced Degradation: Subject this compound to various stress conditions (heat, acid, base, oxidation, light) to generate a representative sample of degradation products.[4][10]
-
Method Development: Screen different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phases (e.g., acetonitrile, methanol, various buffers), and gradient profiles to achieve adequate separation between the parent peak and all degradant peaks.[1][3]
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Q4: What are typical temperature and time conditions for a thermal stress study?
A4: Thermal stress studies are typically conducted at temperatures above accelerated stability testing conditions (40°C).[7] It is common to test in 10°C increments, for example, at 50°C, 60°C, and 70°C. The duration of the study can range from a few hours to several days, depending on the stability of the molecule. The goal is to achieve a noticeable but not excessive level of degradation (typically 5-20%).[8]
Quantitative Data Summary
The following table presents hypothetical data from a thermal stress study on this compound.
| Condition | Duration (hours) | % Assay of this compound | Total % Degradation | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 60°C | 24 | 98.5 | 1.5 | 0.8 | 0.5 |
| 60°C | 72 | 95.2 | 4.8 | 2.5 | 1.8 |
| 80°C | 24 | 91.3 | 8.7 | 4.9 | 3.1 |
| 80°C | 72 | 79.8 | 20.2 | 11.5 | 7.3 |
Experimental Protocols
Protocol: Thermal Stress Degradation Study of this compound
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into a clean, dry glass vial.
-
Dissolve the compound in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to achieve a concentration of 1 mg/mL.
-
Prepare multiple vials for each condition and time point.
-
-
Stress Conditions:
-
Place the vials in a calibrated oven at the desired temperature (e.g., 60°C and 80°C).
-
Withdraw vials at specified time points (e.g., 24 and 72 hours).
-
For a control, keep a set of vials at room temperature, protected from light.
-
-
Sample Analysis:
-
Allow the stressed samples to cool to room temperature.
-
Dilute an aliquot of each sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
If necessary, analyze the samples by LC-MS to identify the degradation products.
-
Visualizations
Caption: Hypothetical thermal degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. web.vscht.cz [web.vscht.cz]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. veeprho.com [veeprho.com]
- 8. sgs.com [sgs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
Technical Support Center: Overcoming Solubility Challenges of 2,5-Dimethylchroman-4-one in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,5-Dimethylchroman-4-one in bioassays.
Disclaimer: The following guidance is based on established principles for handling poorly soluble compounds. While specific experimental solubility data for this compound is not publicly available, we will proceed with the scientifically reasonable assumption that it exhibits low aqueous solubility, a common characteristic for chroman-4-one derivatives. It is strongly recommended to experimentally determine the solubility of this compound in your specific bioassay system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in bioassays?
A1: this compound is a heterocyclic compound belonging to the chroman-4-one class.[1] Compounds of this class are of interest in drug discovery due to their diverse biological activities.[1][2] Like many chroman-4-one derivatives, this compound is presumed to be hydrophobic, leading to poor solubility in aqueous-based bioassay media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the estimated aqueous solubility of this compound?
Q3: What are the initial signs of solubility problems in my bioassay?
A3: Visual indicators of poor solubility include the appearance of visible particles, cloudiness, or a film in your cell culture media or assay buffer after adding the compound. This precipitation can interfere with assay readings and cause cellular toxicity.
Q4: What is the role of DMSO in solubilizing this compound, and what are its limitations?
A4: Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving many nonpolar compounds. It is often used to prepare high-concentration stock solutions of hydrophobic compounds like this compound. However, when the DMSO stock is diluted into an aqueous bioassay medium, the compound can precipitate out due to the significant change in solvent polarity. Additionally, high concentrations of DMSO can be toxic to cells, typically, the final concentration in cell-based assays should be kept below 0.5%.
Q5: Are there alternatives to DMSO for improving the solubility of this compound?
A5: Yes, several alternative strategies can be employed, often in combination with DMSO. These include the use of co-solvents (e.g., ethanol, polyethylene glycol), cyclodextrins to form inclusion complexes, or surfactants to create micelles that encapsulate the hydrophobic compound. The choice of method will depend on the specific requirements of your bioassay and the properties of this compound.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding the this compound stock solution to the aqueous assay buffer.
-
Question: Why is a precipitate forming instantly, and how can I prevent it?
-
Answer: This is likely due to the rapid change in solvent polarity when the DMSO stock is added to the aqueous buffer, a phenomenon known as "crashing out".
-
Solution 1: Modify the dilution method. Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first with vigorous vortexing, and then serially dilute.
-
Solution 2: Reduce the final concentration. Your target concentration may be above the kinetic solubility limit of the compound in the assay buffer. Try a lower final concentration.
-
Solution 3: Increase the percentage of co-solvent. If your assay can tolerate it, a slightly higher final DMSO concentration (while remaining below toxic levels) may keep the compound in solution.
-
Issue 2: The bioassay results are inconsistent and not reproducible.
-
Question: Could solubility issues with this compound be the cause of my variable data?
-
Answer: Yes, inconsistent solubility can lead to variable effective concentrations of the compound in your assay.
-
Solution 1: Visually inspect for precipitation. Carefully check your assay plates or tubes for any signs of precipitation, even a faint cloudiness.
-
Solution 2: Perform a kinetic solubility test. This will help you determine the maximum concentration of this compound that remains in solution under your specific assay conditions and timeframe. A protocol is provided below.
-
Solution 3: Prepare fresh stock solutions. Old or improperly stored DMSO stock solutions may have some precipitated compound, leading to inaccurate dilutions.
-
Issue 3: I need to use a high concentration of this compound, but it keeps precipitating.
-
Question: What are the best strategies to increase the soluble concentration of this compound in my assay?
-
Answer: For high-concentration applications, a multi-pronged approach is often necessary.
-
Solution 1: Cyclodextrin encapsulation. Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.
-
Solution 2: Use of surfactants. Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that solubilize the compound. The choice and concentration of surfactant must be carefully optimized to avoid interference with the assay or cellular toxicity.
-
Solution 3: Formulation with co-solvents. A combination of DMSO with other less toxic co-solvents like ethanol or PEG 400 might improve solubility. However, the total organic solvent concentration must be carefully controlled.
-
Quantitative Data Summary
The following table provides an estimated solubility profile for this compound based on the properties of similar chroman-4-one compounds. These values should be experimentally confirmed.
| Solvent System | Predicted Solubility Class | Estimated logS | Notes |
| Water (pH 7.4) | Poorly Soluble | < -5.0 | High hydrophobicity limits aqueous solubility. |
| DMSO | Soluble | > -2.0 | A good solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderately Soluble | -2.0 to -4.0 | Can be used as a co-solvent to improve aqueous solubility. |
| PBS (pH 7.4) | Poorly Soluble | < -5.0 | Similar to water, high salt content can sometimes decrease solubility ("salting out"). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₁₁H₁₂O₂) is approximately 176.21 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 176.21 g/mol = 0.0017621 g = 1.76 mg
-
-
Weigh the compound: Accurately weigh 1.76 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer or cell culture medium
-
Clear-bottom 96-well plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare serial dilutions: In a separate 96-well plate, prepare serial dilutions of your 10 mM stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.
-
Add buffer to the assay plate: Add 198 µL of your assay buffer or cell culture medium to the wells of a clear-bottom 96-well plate.
-
Add the compound: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%. Include a "no compound" control with 2 µL of DMSO only.
-
Incubate: Incubate the plate at your assay temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).
-
Measure precipitation:
-
Nephelometry: Measure the light scattering at a suitable wavelength (e.g., 620 nm). An increase in scattering indicates precipitation.
-
Absorbance: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance (due to light scattering by the precipitate) indicates insolubility.
-
-
Determine kinetic solubility: The highest concentration that does not show a significant increase in signal compared to the DMSO-only control is considered the kinetic solubility under these conditions.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Decision-making process for selecting a solubility enhancement strategy.
References
Validation & Comparative
Validation of 2,5-Dimethylchroman-4-one's biological activity in vivo
Introduction
Chroman-4-one, a core structural motif in many naturally occurring flavonoids and synthetic compounds, has garnered significant interest in drug discovery for its diverse pharmacological activities. While extensive research has been conducted on various derivatives, this guide focuses on the in vivo validation of their biological activities, providing a comparative analysis for researchers, scientists, and drug development professionals. It is important to note that while the specific compound 2,5-Dimethylchroman-4-one is of interest, publicly available in vivo data for this particular derivative is limited. Therefore, this guide presents a comparative overview of closely related and well-studied chroman-4-one derivatives to provide a broader understanding of the therapeutic potential of this chemical class. The activities explored herein include anti-inflammatory, anti-cancer, and anticoagulant effects, supported by experimental data from various in vivo studies.
Comparative Analysis of In Vivo Biological Activities
The following tables summarize the quantitative data from key in vivo studies on various chroman-4-one derivatives, showcasing their anti-inflammatory, anti-cancer, and anticoagulant properties.
Table 1: Anti-inflammatory Activity of Chroman-4-One Derivatives
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | LPS-induced inflammatory disease mouse model | Not Specified | Not Specified | Significantly decreased serum levels of IL-6 and TNF-α. | [1][2][3] |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (Compound 3h) | Rat adjuvant-induced arthritis model | Not Specified | Not Specified | Demonstrated significant in vivo anti-inflammatory effects. | [4][5] |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Carrageenan-induced inflammation in mice | 10 mg/kg bw | Not Specified | Reduced inflammation by 45% in the first hour, comparable to aspirin (47.54% inhibition). | [6] |
Table 2: Anti-cancer Activity of Chroman-4-One Derivatives
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Newly Synthesized Chromen-4-one Derivative (Ch) | Diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) in rats | Not Specified | Not Specified | Downregulated pro-inflammatory genes (TNF-α, VEGF) and controlled other factors like p53, Cyt C, and MMP-9. Restored the balance between Bcl2 and Bax proteins. | [7] |
| 3-benzylidene chroman-4-one analogs | In vitro studies on MCF-7 breast cancer cell line | N/A | N/A | Exhibited anti-proliferative efficacy, increased sub-G0/G1 cell cycle populations, and induced apoptosis. Further in vivo studies are warranted. | [8] |
Table 3: Anticoagulant Activity of Chroman-4-One Derivatives
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| 3-(1-aminoethylidene)chroman-2,4-dione (Compound 2f) | Adult male Wistar rats | 2 mg/kg of body weight | Intraperitoneal | Showed remarkable anticoagulant activity with a prothrombin time (PT) of 130s after seven days of continuous application. Proved to be non-toxic. | [9][10] |
| 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-one (Compound 2a) | Adult male Wistar rats | 2 mg/kg of body weight | Intraperitoneal | Exhibited significant anticoagulant activity with a prothrombin time (PT) of 90s after seven days of continuous application. Proved to be non-toxic. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Anti-inflammatory Activity Evaluation
-
LPS-Induced Inflammatory Disease Model:
-
Animal Model: Mice are used for this model.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is administered to the mice to induce a systemic inflammatory response.
-
Treatment: The test compound (e.g., 2-phenyl-4H-chromen-4-one derivative) is administered to the treatment group of mice. A control group receives a vehicle.
-
Endpoint Measurement: After a specified period, blood samples are collected. Serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are measured using ELISA kits. A significant reduction in these cytokine levels in the treated group compared to the control group indicates anti-inflammatory activity.[1][2][3]
-
-
Carrageenan-Induced Paw Edema Model:
-
Animal Model: Albino mice (25-30 g) are typically used.
-
Experimental Groups: Animals are divided into a negative control group (vehicle), a positive control group (e.g., aspirin 100 mg/kg bw), and a test group (e.g., 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one 10 mg/kg bw).[6]
-
Treatment: The respective treatments are administered to each group.
-
Induction of Edema: After 30 minutes, a 1% saline solution of carrageenan is injected into the sub-plantar area of the hind paw of the animals to induce localized inflammation and edema.[6]
-
Measurement of Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer. The percentage inhibition of inflammation is calculated by comparing the paw volume of the treated groups with the control group.[6]
-
Anti-cancer Activity Evaluation
-
Chemically-Induced Hepatocellular Carcinoma Model:
-
Animal Model: Rats are used for this model.
-
Induction of Carcinoma: Hepatocellular carcinoma (HCC) is induced by the administration of a carcinogen, such as diethylnitrosamine (DEN).
-
Treatment: The test chromen-4-one derivative is administered to the treated group of rats.
-
Biomarker Analysis: After the treatment period, the animals are sacrificed, and tissue and blood samples are collected. The expression levels of key biomarkers involved in inflammation and cancer progression, such as TNF-α, VEGF, p53, Cytochrome C (Cyt C), Matrix Metalloproteinase-9 (MMP-9), Bcl-2, and Bax, are measured using techniques like RT-PCR, Western blotting, or immunohistochemistry.[7]
-
Anticoagulant Activity Evaluation
-
In Vivo Anticoagulant Screening:
-
Animal Model: Adult male Wistar rats are used.
-
Treatment: The test compounds (e.g., 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones) are administered intraperitoneally at a concentration of 2mg/kg of body weight for seven consecutive days.[9][10]
-
Blood Sample Collection: Blood samples are collected from the animals.
-
Measurement of Prothrombin Time (PT): The anticoagulant effect is evaluated by measuring the prothrombin time of the collected blood samples. A significant increase in PT indicates anticoagulant activity.[9][10]
-
Toxicity Studies: To ensure the safety of the compounds, serum and liver biochemical screening and histopathological studies are conducted.[9][10]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular pathways influenced by chroman-4-one derivatives and a typical experimental workflow for in vivo studies.
Caption: Anti-inflammatory signaling pathway of chroman-4-one derivatives.
Caption: General experimental workflow for in vivo studies.
The in vivo studies on various chroman-4-one derivatives demonstrate their significant therapeutic potential across a spectrum of biological activities, including anti-inflammatory, anti-cancer, and anticoagulant effects. While the specific in vivo profile of this compound remains to be fully elucidated, the comparative data presented in this guide offer valuable insights into the structure-activity relationships within the broader class of chroman-4-ones. The detailed experimental protocols and pathway visualizations serve as a practical resource for researchers aiming to design and conduct further preclinical studies in this promising area of drug discovery. Future research should focus on validating the efficacy and safety of novel chroman-4-one derivatives in more complex in vivo models to pave the way for their potential clinical translation.
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and toxicological studies of in vivo anticoagulant activity of novel 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones combined with a structure-based 3-D pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [radar.ibiss.bg.ac.rs]
Navigating the Translational Gap: A Comparative Guide to Chroman-4-one Derivatives in Preclinical Research
A critical challenge in drug development is bridging the gap between promising in vitro results and successful in vivo efficacy. This guide provides a comparative analysis of chroman-4-one derivatives, a class of compounds with significant therapeutic potential, to aid researchers in navigating this translational process. While specific in vitro and in vivo correlation (IVIVC) studies for 2,5-Dimethylchroman-4-one are not publicly available, this guide draws upon existing data for structurally related chroman-4-one analogs to provide a framework for comparison and future research.
Chroman-4-ones are a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2] The correlation between laboratory-based in vitro assays and animal model (in vivo) studies is crucial for predicting a compound's potential success in clinical trials.[3][4] This guide presents a compilation of in vitro and in vivo data for various chroman-4-one derivatives and compares them with established alternative compounds.
In Vitro and In Vivo Performance of Chroman-4-one Derivatives
The following tables summarize the reported in vitro and in vivo activities of several chroman-4-one derivatives in the key therapeutic areas of oncology and inflammation.
Anticancer Activity
| Compound/Alternative | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Efficacy | Citation |
| 3-Benzylidene Chroman-4-one Analog (Compound 57e) | MTT Assay | MCF-7 (Breast) | Not Specified | Not Specified | Showed anti-proliferative efficacy, increased sub-G0/G1 population and apoptosis. | [5] |
| Chroman-2,4-dione Derivative (Compound 13) | MTT Assay | MOLT-4 (Leukemia) | 24.4 ± 2.6 | Not Specified | Higher potency compared to chromen-4-one counterparts. | [6] |
| Chroman-4-one Derivative (B2) | MTT Assay | A549 (Lung) | Lower than other tested cancer cell lines | Not Specified | Strong cytotoxicity against A549 cells. | [7] |
| Doxorubicin (Alternative) | Various | Various | nM to low µM range | Xenograft models | Standard chemotherapy agent | N/A |
Anti-inflammatory Activity
| Compound/Alternative | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Efficacy | Citation |
| 2-Phenyl-4H-chromen-4-one (Compound 8) | NO Inhibition Assay | RAW264.7 | Strong inhibitory activity at 20 µM | LPS-induced inflammation in mice | Significantly decreased IL-6 and TNF-α levels in serum. | [8][9] |
| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (Compound 11) | NO & PGE2 Inhibition | RAW264.7 | Not Specified | Carrageenan-induced paw edema in rats | Potently reduced paw inflammation by inhibiting iNOS and COX-2 expression. | [10] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) | TNF-α-induced ICAM-1 expression | Human endothelial cells | Most potent inhibitor in the series | Not Specified | N/A | [11] |
| Indomethacin (Alternative) | COX Inhibition | Various | Low µM range | Carrageenan-induced paw edema | Standard NSAID, significantly reduces edema. | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of chroman-4-one derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[13][14]
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., chroman-4-one derivatives) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[16][17]
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[18][19]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a local, acute, and well-characterized inflammatory response, resulting in edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[20]
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., chroman-4-one derivative), a vehicle control, and a positive control (e.g., indomethacin) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[21]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample, which is crucial for understanding the mechanism of action of a drug.[22][23]
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a solid membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract proteins. Determine the protein concentration of the lysates.[24]
-
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[25]
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the protein bands to determine the relative protein expression levels.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: A typical workflow for preclinical drug discovery, from in vitro screening to in vivo testing and IVIVC analysis.
Caption: A simplified signaling pathway illustrating the anti-inflammatory mechanism of some chroman-4-one derivatives via inhibition of TLR4-mediated MAPK and NF-κB pathways.[8][9]
Conclusion
The successful translation of a drug candidate from the laboratory to the clinic hinges on a thorough understanding of its in vitro and in vivo characteristics. While a direct IVIVC for this compound remains to be established, the data presented for related chroman-4-one derivatives offer valuable insights for researchers in the field. This guide provides a foundation for comparing the preclinical performance of these promising compounds and underscores the importance of standardized, detailed experimental protocols in generating robust and reproducible data. Future studies focusing on establishing a clear IVIVC for specific chroman-4-one derivatives will be instrumental in accelerating their development as potential therapeutic agents.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 3. premier-research.com [premier-research.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 5. Carrageenan-induced paw edema [bio-protocol.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchtweet.com [researchtweet.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. smart.dhgate.com [smart.dhgate.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. 3.7.2. Carrageenan-Induced Acute Inflammatory Model [bio-protocol.org]
- 22. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 23. blog.championsoncology.com [blog.championsoncology.com]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Cross-Validation of Analytical Methods for Chroman-4-one Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of chroman-4-one, a core heterocyclic scaffold found in a variety of biologically active compounds, is paramount in pharmaceutical research and development. The selection of an appropriate analytical method is a critical decision that influences the quality and consistency of experimental data. This guide provides a comprehensive cross-validation of three common analytical techniques for the detection and quantification of chroman-4-one: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Method Performance
The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A summary of these quantitative data is presented in the table below to facilitate a direct comparison.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.2 ng/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is utilized.
Sample Preparation:
-
A stock solution of chroman-4-one (1 mg/mL) is prepared in methanol.
-
Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations within the linear range.
-
Sample solutions are filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
Validation Procedure:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ[1].
-
Accuracy: Assessed by the recovery method, where a known amount of chroman-4-one is spiked into a blank matrix.
-
Precision: Evaluated by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
Sample Preparation:
-
A stock solution of chroman-4-one (1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working standard solutions are prepared by serial dilution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of chroman-4-one for enhanced sensitivity.
Validation Procedure:
-
Linearity: Established by plotting the peak area of the target ion against the concentration of the standard solutions.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve[2].
-
Accuracy: Determined by analyzing spiked samples at different concentration levels.
-
Precision: Assessed by repeated analysis of standard solutions.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
A stock solution of chroman-4-one (100 µg/mL) is prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Working standard solutions are prepared by diluting the stock solution to fall within the absorbance range of the instrument (typically 0.1 - 1.0 AU).
Measurement Protocol:
-
The spectrophotometer is zeroed using the solvent as a blank.
-
The UV-Vis spectrum of a chroman-4-one solution is recorded from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For chroman-4-one, this is typically around 254 nm and 310 nm.
-
The absorbance of the standard and sample solutions is measured at the determined λmax.
Validation Procedure:
-
Linearity: A calibration curve is generated by plotting absorbance versus concentration.
-
LOD and LOQ: Determined from the standard deviation of the blank and the slope of the calibration curve.
-
Accuracy: Assessed by the standard addition method.
-
Precision: Determined by repeated measurements of the same sample.
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of these three analytical methods demonstrates that while all are capable of detecting and quantifying chroman-4-one, their performance characteristics vary significantly.
-
HPLC-UV offers a robust and reliable method with excellent accuracy and precision, making it well-suited for routine quality control and quantitative analysis in various sample matrices.
-
GC-MS provides the highest sensitivity with the lowest LOD and LOQ, making it the method of choice for trace-level detection and identification, particularly in complex mixtures where its mass spectrometric detection offers superior specificity.
-
UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for preliminary screening and quantification of chroman-4-one in simple, transparent solutions where high sensitivity is not a primary requirement.
The choice of the optimal analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision based on objective experimental evidence.
References
Unveiling the Antimicrobial Potential of Chromanone Derivatives: A Comparative Analysis
A comprehensive review of the antimicrobial spectrum of various chromanone derivatives reveals their significant potential in combating a wide range of pathogenic bacteria and fungi. This guide synthesizes experimental data from multiple studies to offer a comparative analysis of their efficacy, highlighting key structural features that influence their antimicrobial activity and detailing the methodologies used for their evaluation.
Chromanone and its derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including potent antimicrobial effects. Researchers have synthesized and tested a variety of these compounds, demonstrating their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. This guide provides an in-depth comparison of the antimicrobial spectrum of different chromanone derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Antimicrobial Spectrum of Chromanone Derivatives
The antimicrobial efficacy of chromanone derivatives is significantly influenced by the nature and position of substituents on the chromanone scaffold. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative chromanone derivatives against a panel of pathogenic microorganisms, showcasing the breadth of their activity.
| Derivative Type | Compound/Modification | Target Microorganism | MIC (μg/mL) | Reference |
| 4-Chromanones | 5,7-dihydroxy-2-(2,6-dimethyl-5-heptenyl)-4-chromanone | Staphylococcus aureus (MRSA) | 3.13 | [1] |
| 2-n-heptyl-7-hydroxy-4-chromanol | Staphylococcus aureus (MRSA) | 12.5-25 | [1] | |
| 7-hydroxy-4-chromanone with 2-hydrophobic substituent | Gram-positive bacteria | 3.13 - 12.5 | [1] | |
| 6-hydroxy-4-chromanone | Gram-positive bacteria | 6.25 - 12.5 | [1] | |
| Chalcone Derivatives | 2',4'-dihydroxy chalcone with lipophilic substituted B ring | Gram-positive bacteria | 0.39 - 12.5 | [1] |
| Carboxamide & Thioether Derivatives | 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | Xanthomonas axonopodis pv. citri | Inhibition rate: 85.15% at 200 µg/mL | [2][3] |
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | Xanthomonas oryzae pv. oryzicolaby | Inhibition rate: 95.14% at 200 µg/mL | [2][3] | |
| Dithiazole Derivatives | 3-[5-(p-chloro)-phenyl-3H-[1][2][4]-dithiazol-3'-yl]-4H-chromen-4-one (3c) | Bacillus subtilis | 0.78 | [4] |
| 3-[5-(p-chloro)-phenyl-3H-[1][2][4]-dithiazol-3'-yl]-4H-chromen-4-one (3h) | Bacillus subtilis & Escherichia coli | 1.56 | [4] | |
| Homoisoflavonoid Derivatives | Unspecified derivative with methoxy substituents at the meta position of ring B | Candida species | Enhanced activity | [5] |
| Indolyl & Quinolyl Flavones | 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e) | Escherichia coli | 6.5 | [6] |
| 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b) | Fungal species | Excellent activity | [6] | |
| Benzylidene Derivatives | (E)-benzylidene-chroman-4-one | Candida species | 62.5 - 1000 | [7] |
| Fluorine-containing Derivatives | Fluorine-containing chromone and tetrazole hybrid | Pseudomonas aeruginosa | 20 | [8] |
Key Structure-Activity Relationships
Several studies have elucidated the relationship between the chemical structure of chromanone derivatives and their antimicrobial activity:
-
Hydrophobic Substituents at C-2: The presence of a hydrophobic substituent at the 2-position of the 4-chromanone scaffold generally enhances antibacterial activity, particularly against Gram-positive bacteria.[1]
-
Hydroxy Groups at C-5 and C-7: Hydroxy groups at the 5- and 7-positions of the chromanone ring are important for antibacterial activity.[1] The 5-OH group, in particular, significantly improves activity against MRSA.[1]
-
Substituents on the B Ring of Chalcones: For chalcone derivatives, a 2',4'-dihydroxylated A ring and a lipophilic substituted B ring are key pharmacophoric elements for antibacterial activity.[1]
-
Electron-withdrawing Groups: The incorporation of electron-withdrawing groups, such as chloro and bromo, in dithiazolylchromones has been shown to enhance both antibacterial and antifungal potential.[4]
-
Heterocyclic Substitutions: Replacing the phenyl group at the C-2 position with heterocyclic groups like indole and quinoline can lead to potent antibacterial and antifungal agents.[6]
Mechanisms of Action
While the exact mechanisms of action for all chromanone derivatives are not fully understood, some studies have shed light on their modes of action. Selected compounds have been shown to dissipate the bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis.[1] Furthermore, some derivatives have been found to inhibit DNA topoisomerase IV, suggesting multiple targets within the bacterial cell.[1] For antifungal derivatives, potential mechanisms include the inhibition of cysteine synthase, HOG1 kinase, and FBA1, which are crucial proteins for fungal virulence and survival.[5]
Experimental Protocols
The evaluation of the antimicrobial spectrum of chromanone derivatives typically involves standardized in vitro assays. A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) is provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) for 18-24 hours.
-
A few colonies are transferred to a sterile saline solution (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The chromanone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum without the test compound) and negative control wells (containing medium only) are included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antimicrobial spectrum of chromanone derivatives.
Caption: Workflow for Determining the Antimicrobial Spectrum.
Proposed Signaling Pathway for Antibacterial Action
Based on current findings, a proposed mechanism of action for certain antibacterial chromanone derivatives involves the disruption of the bacterial cell membrane and inhibition of essential enzymes.
Caption: Proposed Antibacterial Mechanism of Action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethylchroman-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of 2,5-Dimethylchroman-4-one analogs reveals key structural determinants for potent and selective biological activity, offering a roadmap for the development of novel therapeutics. This guide provides a comparative analysis of their efficacy as SIRT2 inhibitors and anticancer agents, supported by experimental data and detailed protocols.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Analogs of this compound have emerged as a promising class of molecules with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their mechanism of action is often linked to the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.[3][4] This guide presents a comprehensive overview of the structure-activity relationships (SAR) of these analogs, providing a framework for the rational design of more potent and selective drug candidates.
Comparative Analysis of SIRT2 Inhibition
The inhibitory activity of substituted chroman-4-one derivatives against SIRT2 has been systematically evaluated, revealing critical insights into the structural requirements for potent inhibition. While a comprehensive SAR study specifically on this compound analogs is not extensively documented, valuable inferences can be drawn from studies on closely related substituted chroman-4-ones.
A key study on 2-alkyl- and 2-pentylchroman-4-one analogs with various substitutions on the aromatic ring provides a strong basis for understanding the SAR.[3] The data indicates that substitutions at the 2-, 6-, and 8-positions are crucial for high potency.[3]
Table 1: Structure-Activity Relationship of Substituted 2-Pentylchroman-4-one Analogs as SIRT2 Inhibitors
| Compound | R1 | R2 | R3 | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |
| 1a | Br | H | Br | >70 | 3.5 |
| 1b | H | H | H | <10 | >200 |
| 1c | CH3 | H | CH3 | <10 | >200 |
| 1d | Cl | H | Cl | >70 | 2.5 |
| 1e | F | H | F | 55 | ND |
| 1f | I | H | I | >70 | 2.0 |
| 1g | H | NO2 | H | 25 | ND |
| 1h | H | OCH3 | H | <10 | >200 |
| 1i | Br | H | H | 20 | ND |
| 1j | H | Br | H | 15 | ND |
Data adapted from Fridén-Saxin M, et al. J Med Chem. 2012.[3] ND: Not Determined
-
Substituents on the Aromatic Ring are Essential: The unsubstituted 2-pentylchroman-4-one (1b) showed no significant inhibitory activity, highlighting the necessity of substituents on the aromatic part of the molecule for SIRT2 inhibition.[3]
-
Position of Substitution Matters: Analogs with substituents at both the 6- and 8-positions (e.g., 1a, 1d, 1f) were consistently the most potent inhibitors.[3]
-
Nature of the Substituent is Critical: Larger, electron-withdrawing groups at the 6- and 8-positions, such as bromine and chlorine, were favorable for high potency.[3][4] In contrast, electron-donating groups like methyl (1c) and methoxy (1h) resulted in a loss of activity.[3]
Anticancer Activity and Cytotoxicity
The anticancer potential of chroman-4-one derivatives has been extensively investigated, with many analogs demonstrating significant cytotoxic effects against various cancer cell lines.[1][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]
While specific data for a series of this compound analogs is limited, studies on related structures provide valuable insights. For instance, spirochromanone derivatives have been shown to exhibit anticancer activity in the micromolar range against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines.[6] The most potent of these compounds induced apoptosis and caused cell cycle arrest in the G2 phase.[6]
Table 2: Cytotoxic Activity of Spirochromanone Analogs
| Compound | Cell Line | IC50 (µM) |
| Csp 12 | MCF-7 | 4.34 |
| B16F10 | 8.56 | |
| Csp 18 | MCF-7 | 5.12 |
| B16F10 | 20.45 | |
| BG-45 (Reference) | MCF-7 | 6.21 |
| B16F10 | 7.98 |
Data adapted from a study on spirochromanone analogs.[6]
These findings underscore the potential of the chromanone scaffold in developing novel anticancer agents. The SAR for anticancer activity often parallels that for SIRT2 inhibition, suggesting a potential mechanistic link.
Experimental Protocols
Synthesis of Substituted Chroman-4-ones
A general and efficient one-step procedure for the synthesis of 2-substituted chroman-4-ones involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[3]
General Procedure:
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and N,N-diisopropylethylamine (DIPA) (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane and wash successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[3]
SIRT2 Inhibition Assay (Fluorometric)
The inhibitory activity of the synthesized compounds against SIRT2 can be determined using a commercially available fluorometric assay kit.[7] This assay measures the deacetylation of a fluorogenic substrate by SIRT2.
Procedure:
-
Prepare a 2X solution of the test inhibitor in assay buffer. A solvent-only control should be included.
-
In a 96-well plate, add 5 µL of SIRT2 enzyme to each well.
-
Add 45 µL of the diluted test inhibitor, a positive control inhibitor (e.g., Nicotinamide), or assay buffer (for the enzyme control) to the respective wells.
-
Mix and incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the substrate and cofactor solution.
-
Measure the fluorescence at an excitation/emission wavelength of 395/541 nm at regular intervals to determine the reaction rate.
-
The percentage of inhibition is calculated by comparing the rate of the inhibitor-treated reaction to the enzyme control. IC50 values are determined from a dose-response curve.[7]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the chroman-4-one analogs on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are mediated through various signaling pathways. As potent SIRT2 inhibitors, they can influence pathways regulated by SIRT2 substrates, such as α-tubulin and p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: SIRT2 Inhibition Pathway by this compound Analogs.
The experimental workflow for the synthesis and evaluation of these analogs follows a logical progression from chemical synthesis to biological testing.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking the antioxidant activity of 2,5-Dimethylchroman-4-one against known antioxidants
An Objective Comparison of Chroman-4-one Derivatives Against Standard Antioxidants
In the continuous search for novel therapeutic agents, compounds that can mitigate oxidative stress are of significant interest to researchers in drug development. Chroman-4-ones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities, including antioxidant properties.[1][2] This guide provides a comparative analysis of the antioxidant activity of various chroman-4-one derivatives against established antioxidants such as Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
While direct experimental data for 2,5-Dimethylchroman-4-one is limited in the reviewed literature, this guide leverages data from structurally related chroman-4-one and chromone derivatives to provide a benchmark for its potential antioxidant efficacy. The antioxidant capacities are evaluated through common in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Comparative Antioxidant Activity
The antioxidant activity of a compound is often quantified by its IC50 value (the concentration required to inhibit 50% of the radical activity) or expressed in terms of Trolox Equivalents (TE), which compares the antioxidant capacity of the compound to that of Trolox. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the antioxidant activities of various chroman-4-one derivatives and standard antioxidants from different studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Assay | Activity (IC50 or TEAC) | Reference Compound | Reference Activity | Source |
| (E)-2-cyano-3-but-2-enoic acid derivative (7b) | Total Antioxidant Capacity | TAC = 324.01 µg/mL | Ascorbic Acid | - | [3] |
| Substituted 4-hydroxy-chromene-2-one (6b) | Lipid Peroxidation Inhibition | I50 = < 3.90 µg/mL (24h) | BHT | - | [3] |
| Chromone Derivative (2e) | DPPH Assay | Potent Activity | Quercetin | - | [4] |
| Chromone Derivative (2f) | DPPH Assay | Potent Activity | Quercetin | - | [4] |
| Chromone Derivative (2j) | ABTS Assay | Potent Activity | Quercetin | - | [4] |
| Chromone Derivative (3i) | FRAP Assay | Potent Activity | Quercetin | - | [4] |
| Gallic Acid | DPPH Assay | IC50 in range 0-100 µg/mL | - | - | [5] |
| Ascorbic Acid | DPPH Assay | IC50 in range 0-200 µg/mL | - | - | [5] |
| Trolox | DPPH Assay | IC50 in range 0-250 µg/mL | - | - | [5] |
| Catechin | DPPH Assay | IC50 in range 0-250 µg/mL | - | - | [5] |
| Gallic Acid | ABTS Assay | IC50 in range 0-50 µg/mL | - | - | [5] |
| Trolox | ABTS Assay | IC50 in range 0-250 µg/mL | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the generalized protocols for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6][7] The assay is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is pale yellow.[7][8] The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[8]
-
Various concentrations of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared.
-
A specific volume of the test compound/standard is mixed with the DPPH solution.[8]
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[8]
-
The absorbance of the solution is measured spectrophotometrically at a wavelength between 515-520 nm.[7]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[8] In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[10]
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[8][10]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or methanol) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).[8][10]
-
A small volume of the test compound or standard is added to the diluted ABTS•+ solution.[10]
-
The absorbance is measured after a specific incubation time (e.g., 30 minutes).[8]
-
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[11][12] The decay of fluorescence over time is indicative of oxidative damage, and the presence of an antioxidant slows down this decay.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is added to the wells of a microplate.[11]
-
The test compound or a standard antioxidant (Trolox) is added to the wells.[11]
-
The reaction is initiated by adding a free radical generator (AAPH).[11][13]
-
The fluorescence decay is monitored kinetically over time using a fluorescent microplate reader (excitation ~480 nm, emission ~520 nm).[13][14]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.[11]
Visualizing Methodologies and Pathways
To better illustrate the experimental processes and the underlying biochemical interactions, the following diagrams are provided.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
Head-to-head comparison of synthetic routes for chroman-4-one production
A comprehensive head-to-head comparison of prominent synthetic routes for the production of chroman-4-one is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates various methodologies, supported by experimental data, to inform the selection of the most suitable synthesis strategy based on factors such as yield, reaction time, and environmental impact.
Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of chroman-4-one derivatives.[1] This method typically involves the condensation of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base, proceeding through a crossed aldol condensation followed by an intramolecular oxa-Michael addition.[2][3] The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods.[1]
Experimental Protocol:
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) are added in a sealed microwave vial.[2] The reaction mixture is then subjected to microwave irradiation at 160–170 °C for 1 hour.[2][3] After cooling, the mixture is diluted with dichloromethane and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired chroman-4-one.[1][2]
Intramolecular Friedel-Crafts Acylation
A classic and versatile approach to chroman-4-one synthesis is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids or their corresponding acyl chlorides.[4][5] This reaction is typically promoted by a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[4] The choice of catalyst and solvent is crucial for achieving high yields and selectivity.[4]
Experimental Protocol:
3-Phenoxypropanoic acid is added to polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer. The mixture is heated to 100°C with efficient stirring for 1 hour.[4] After cooling, the reaction is quenched by the careful addition of crushed ice. The aqueous mixture is then extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude chroman-4-one can be purified by column chromatography or vacuum distillation.[4]
Cascade Radical Cyclization
More contemporary methods for chroman-4-one synthesis involve cascade radical cyclization reactions. A notable example is the reaction of 2-(allyloxy)arylaldehydes with various radical precursors.[6][7][8] These reactions can be initiated by radical initiators such as ammonium persulfate ((NH₄)₂S₂O₈) or promoted by transition metals like silver.[7][8] This approach allows for the introduction of diverse functionalities at the C3 position of the chroman-4-one scaffold.
Experimental Protocol:
To a solution of 2-(allyloxy)arylaldehyde (0.3 mmol) and an oxalate (0.9 mmol) in a mixture of DMSO and water, ammonium persulfate (0.9 mmol) is added.[9] The reaction mixture is stirred at 90°C under a nitrogen atmosphere for 24 hours.[9] After completion, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by flash column chromatography to afford the desired ester-containing chroman-4-one.[9]
Quantitative Data Summary
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Microwave-Assisted Synthesis | 2'-Hydroxyacetophenone, Aldehyde | Diisopropylamine (DIPA) | Ethanol | 160-170 | 1 | 17-88[3] |
| Intramolecular Friedel-Crafts Acylation | 3-Phenoxypropanoic acid | Polyphosphoric Acid (PPA) | - | 100 | 0.5-1 | Typically high |
| Cascade Radical Cyclization | 2-(Allyloxy)arylaldehyde, Oxalate | (NH₄)₂S₂O₈ | DMSO/H₂O | 90 | 24 | 52-81[9] |
Signaling Pathways and Logical Relationships
Caption: Overview of major synthetic routes to chroman-4-one.
Caption: A generalized workflow for the synthesis of chroman-4-one.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions [mdpi.com]
Evaluating the Off-Target Effects of 2,5-Dimethylchroman-4-one in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the off-target effects of the novel compound 2,5-Dimethylchroman-4-one. As specific on-target and off-target activities of this compound are not yet extensively documented, we present a comparative analysis against well-characterized kinase inhibitors, assuming a hypothetical primary target for this compound, "Kinase X." This guide focuses on the methodologies and experimental data necessary to profile and understand the selectivity of a novel chemical entity in cellular models.
We will compare our hypothetical compound with inhibitors known for their varying degrees of selectivity: Dasatinib and Sunitinib as multi-kinome inhibitors, Imatinib as a relatively selective inhibitor with known off-targets, and GW2580 as a highly selective inhibitor. This comparison will provide a robust context for interpreting the experimental results for this compound.
Data Presentation: Comparative Kinase Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50) of selected kinase inhibitors against their intended targets and known off-targets. Lower IC50 values indicate higher potency. This data provides a benchmark for evaluating the selectivity of this compound.
| Compound | Primary Target(s) | Primary Target IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity Profile |
| This compound | Kinase X (Hypothetical) | TBD | TBD | TBD | To Be Determined |
| Dasatinib | BCR-ABL, SRC family kinases | 0.2 - 1.1 (SFK), 3 (BCR-ABL)[1] | c-KIT, PDGFRβ, EPHA2 | (varied) | Promiscuous / Multi-kinome |
| Sunitinib | VEGFRs, PDGFRβ | 80 (VEGFR2), 2 (PDGFRβ)[2][3] | c-KIT, FLT3, RET, CSF-1R | (varied) | Promiscuous / Multi-kinome |
| Imatinib | BCR-ABL | 110 - 600[4][5] | c-KIT, PDGFR | 100[4] | Relatively Selective |
| GW2580 | CSF-1R (c-FMS) | 30 - 52.4[6][7] | TRKA | 880[7] | Highly Selective |
Experimental Protocols
Detailed methodologies for key experiments to determine on- and off-target effects are provided below.
KiNativ™ Kinase Profiling Assay
This method provides a broad, quantitative assessment of a compound's interaction with a large panel of native kinases in a cellular lysate.
Objective: To determine the kinase selectivity profile of this compound by measuring its ability to compete with an ATP-biotin probe for binding to the active sites of kinases.
Methodology:
-
Cell Lysate Preparation:
-
Culture selected human cancer cell lines (e.g., K562 leukemia cells) to 80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells by sonication in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay. Dilute lysate to a final concentration of 2-5 mg/mL in kinase reaction buffer.
-
-
Inhibitor Treatment:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Treat the lysate with this compound at various concentrations (e.g., a 10-point dose-response from 0.1 nM to 10 µM) or a single high concentration (e.g., 1 µM) for initial screening. Include DMSO as a vehicle control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Probe Labeling:
-
Add a biotinylated ATP or ADP acyl-phosphate probe (e.g., desthiobiotin-ATP) to each sample to a final concentration of 5 µM.
-
Incubate for 10 minutes at room temperature to allow the probe to covalently label the active site lysine of kinases not inhibited by the test compound.
-
-
Protein Digestion and Peptide Enrichment:
-
Denature the proteins and reduce disulfide bonds (e.g., with DTT), followed by alkylation (e.g., with iodoacetamide).
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
Enrich the biotinylated peptides using streptavidin-coated agarose beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
Mass Spectrometry Analysis:
-
Elute the biotinylated peptides from the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of kinase-derived active-site peptides in the inhibitor-treated samples versus the DMSO control. A decrease in the peptide signal in the presence of the inhibitor indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical assay that assesses the thermal stability of proteins in response to ligand binding in intact cells or cell lysates.
Objective: To confirm the direct binding of this compound to its putative target, Kinase X, and other potential off-targets in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-3 hours in a humidified 37°C, 5% CO2 incubator.
-
-
Heating Step:
-
Harvest the treated cells and wash with PBS to remove any residual compound.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[8]
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification (Western Blot):
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each temperature point by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the presumed target (Kinase X) and suspected off-targets. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each protein at each temperature.
-
Plot the percentage of soluble protein relative to the 40°C sample against the temperature for both the DMSO and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: High-level workflows for KiNativ and CETSA off-target profiling.
Signaling Pathway Perturbation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Off-target inhibition of kinases within this pathway can lead to unintended cellular consequences.
Caption: Potential on- and off-target effects on the MAPK signaling pathway.
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylchroman-4-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2,5-Dimethylchroman-4-one, a compound utilized in the synthesis of pharmaceuticals and as a fragrance component.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, this compound is classified as a skin, eye, and respiratory irritant.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield (EN166) |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Skin and Body | Lab coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a respirator may be necessary. |
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It should be treated as a hazardous chemical waste and disposed of through an approved waste disposal plant.[1][2] Sink disposal is not appropriate for this compound.
Step 1: Waste Segregation and Containerization
-
Identify and Segregate: Isolate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials.[3]
-
Select an Appropriate Container:
Step 2: Labeling the Waste Container
Proper labeling is critical for safety and regulatory compliance.
-
Affix a "HAZARDOUS WASTE" Label: Clearly mark the container with the words "HAZARDOUS WASTE".[3]
-
Provide Detailed Contents: The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
Any other components mixed with the waste, including their percentages.
-
The date of accumulation.
-
Step 3: Storage of Chemical Waste
-
Secure Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[3][5]
-
Secondary Containment: It is best practice to place the waste container in a secondary container to mitigate potential leaks or spills.
-
Incompatibility Check: Ensure that the stored waste is not in proximity to incompatible chemicals. Do not store with strong oxidizing agents.[1]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a designated hazardous materials management service.
-
Complete a Hazardous Material Pickup Request: Fill out any required forms, providing accurate information about the waste.[3]
-
Handover to Trained Personnel: Only transfer the waste to personnel authorized and trained for hazardous waste transport and disposal.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,5-Dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 2,5-Dimethylchroman-4-one.
This document provides crucial safety protocols and logistical plans for the operational use and disposal of this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on the Safety Data Sheet (SDS) for the closely related compound 2,2-Dimethyl-chroman-4-one, it is a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves are required. Given the ketone structure, Butyl or PVA-coated gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact, but breakthrough times should be verified. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron over a standard lab coat should be worn. Full-body chemical-resistant suits may be necessary for large-scale operations or in the event of a major spill. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required. |
Quantitative Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound. However, for procedural guidance, the exposure limits for a structurally related ketone, Methyl Ethyl Ketone (MEK), are provided as a conservative reference.
| Substance | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| Methyl Ethyl Ketone | 200 ppm (590 mg/m³) | 200 ppm (590 mg/m³) | 200 ppm (590 mg/m³) |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to ensure safety and experimental integrity. The following step-by-step protocol must be followed:
-
Preparation and Pre-Handling Check:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary PPE and inspect for any damage.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily available.
-
-
Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing, transferring, and experimental procedures involving this compound within the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, non-sparking tools) to handle the solid material.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid the formation of dust and aerosols.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan for this compound
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items such as weighing paper and spill cleanup materials, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for organic solvents. Do not mix with aqueous or incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
-
-
Waste Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Containers must be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
